Product packaging for Dihydropinosylvin(Cat. No.:CAS No. 14531-52-3)

Dihydropinosylvin

Katalognummer: B175631
CAS-Nummer: 14531-52-3
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: LDBYHULIXFIJAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dihydropinosylvin is a member of the class of resorcinols carrying an additional 2-phenylethyl substituent at position 5. It has a role as an EC 1.14.18.1 (tyrosinase) inhibitor and a plant metabolite. It is a member of resorcinols and a diphenylethane.
This compound has been reported in Pinus sylvestris, Stemona pierrei, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B175631 Dihydropinosylvin CAS No. 14531-52-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(2-phenylethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBYHULIXFIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331915
Record name Dihydropinosylvin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-52-3
Record name Dihydropinosylvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropinosylvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dawn of Dihydropinosylvin: A Technical Account of its Discovery and First Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A foundational moment in natural product chemistry, the discovery and first isolation of dihydropinosylvin, a bibenzyl compound with significant biological potential, emerged from the pioneering work of Holger Erdtman and his collaborators in the mid-20th century. Their extensive investigations into the chemical constituents of pine heartwood, particularly from Pinus species, laid the groundwork for our understanding of this important class of stilbenoids. While its presence was inferred through chromatographic techniques prior to its definitive isolation, the first successful purification and characterization of this compound was a landmark achievement, paving the way for future research into its therapeutic applications.

This technical guide provides an in-depth analysis of the initial discovery and isolation of this compound from its natural source, detailing the experimental protocols of the era and presenting the key quantitative data that marked its entry into the scientific lexicon.

Discovery in the Heartwood of Pines

The journey to isolate this compound was intrinsically linked to the broader study of "pinosylvin phenols," a group of stilbenoid compounds found to be abundant in the heartwood of various pine species. These compounds were recognized for their role in the natural durability of the wood. In a comprehensive series of publications titled "Constituents of pine heartwood," Erdtman and his colleague G. Lindstedt systematically explored the phenolic extracts of numerous Pinus species.

Initial studies in this series confirmed the presence of pinosylvin and its monomethyl ether. While the existence of this compound was suspected based on paper chromatography evidence in pines that contained its monomethyl ether, its actual isolation was a subsequent breakthrough. The first definitive isolation of a this compound derivative, specifically this compound monomethyl ether, was reported by Lindstedt in 1950 from the heartwood of whitebark pine (Pinus albicaulis). This pivotal work strongly suggested the co-occurrence and imminent isolation of the parent compound, this compound.

The First Isolation: A Methodical Approach

The first successful isolation of this compound was achieved from the heartwood of Scots pine (Pinus sylvestris). The experimental protocol, though rudimentary by modern standards, was a testament to the meticulous techniques of the time. The general methodology employed by Erdtman's group for the extraction and fractionation of phenolic compounds from pine heartwood serves as the basis for understanding this seminal work.

Experimental Protocol:

The isolation procedure can be summarized in the following key steps:

  • Material Preparation: Air-dried heartwood from Pinus sylvestris was mechanically processed into fine shavings or sawdust to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The wood material was subjected to exhaustive extraction with a suitable organic solvent. Acetone was a commonly used solvent in these early studies due to its ability to effectively solubilize a wide range of phenolic compounds. The extraction was typically performed in a Soxhlet apparatus over an extended period to ensure complete removal of the extractives.

  • Fractionation of the Crude Extract: The resulting crude acetone extract, a complex mixture of phenols, resin acids, and other compounds, was then subjected to a series of liquid-liquid extractions to separate the phenolic components. A typical fractionation scheme involved partitioning the extract between an ethereal solution (e.g., diethyl ether) and an aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide). This step was crucial for separating the acidic phenolic compounds from neutral and less acidic components.

  • Purification of Phenolic Fractions: The alkaline-soluble fraction containing the phenolic compounds was then acidified to precipitate the phenols. This crude phenolic mixture was further purified through techniques such as recrystallization from appropriate solvents (e.g., benzene, chloroform, or aqueous ethanol).

  • Chromatographic Separation: While early work relied heavily on fractional crystallization, the advent of partition chromatography on cellulose columns, and later paper chromatography, provided a more refined method for separating closely related phenols. These techniques were instrumental in the eventual isolation of pure this compound from the complex mixture of pinosylvin phenols.

Quantitative Data from the First Isolation

While the original publications from the 1940s and 1950s often lacked the detailed quantitative data presentation common in modern research, key physical and chemical properties were meticulously documented to characterize the newly isolated compound.

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Melting Point 104-105 °C
Appearance Colorless needles or prisms
Solubility Soluble in acetone, ether, and ethanol; sparingly soluble in water.

Note: The exact yield of this compound from the initial isolation is not explicitly stated in a readily accessible format in the historical literature. However, the focus was primarily on the identification and structural elucidation of the novel compound.

Logical Workflow of the First Isolation

The logical progression of the experimental workflow for the first isolation of this compound can be visualized as a series of sequential steps, from the raw natural source to the purified compound.

First_Isolation_Workflow cluster_Source Natural Source cluster_Extraction Extraction cluster_Fractionation Fractionation cluster_Purification Purification cluster_Product Final Product Pinus_sylvestris Pinus sylvestris Heartwood Milling Mechanical Milling Pinus_sylvestris->Milling Solvent_Extraction Soxhlet Extraction (Acetone) Milling->Solvent_Extraction Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ether/Aqueous Alkali) Solvent_Extraction->Liquid_Liquid_Extraction Acidification Acidification & Precipitation Liquid_Liquid_Extraction->Acidification Crystallization Fractional Crystallization Acidification->Crystallization Chromatography Column/Paper Chromatography Crystallization->Chromatography This compound Pure this compound Chromatography->this compound

Caption: Experimental workflow for the first isolation of this compound.

The discovery and first isolation of this compound represent a significant chapter in the exploration of natural products. The methodical and persistent efforts of early 20th-century chemists laid the critical foundation for the subsequent decades of research into the synthesis, biological activity, and potential therapeutic applications of this fascinating bibenzyl compound. This historical perspective not only illuminates the origins of our knowledge but also underscores the enduring value of natural sources in the quest for novel bioactive molecules.

The Sentinel Molecule: Dihydropinosylvin's Role in Plant Defense Against Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract the incessant threat posed by pathogenic microorganisms. A crucial component of this defense arsenal is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack. Among these, dihydropinosylvin, a stilbenoid phytoalexin predominantly found in the heartwood of Pinaceae family members, plays a significant role in conferring resistance against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense mechanisms, encompassing its biosynthesis, the signaling pathways that regulate its production, its antimicrobial activity, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and for professionals engaged in the development of novel antimicrobial agents.

Introduction

The constant co-evolutionary arms race between plants and pathogens has led to the development of intricate plant defense strategies. These strategies can be broadly categorized into constitutive defenses, which are pre-existing physical and chemical barriers, and inducible defenses, which are activated upon pathogen recognition. The induction of phytoalexin synthesis is a hallmark of inducible defense.

This compound (3,5-dihydroxybibenzyl) is a stilbenoid, a class of phenolic compounds characterized by a C6-C3-C6 skeleton. It is structurally related to other well-known phytoalexins such as resveratrol and pinosylvin. Found in significant concentrations in the heartwood of pine trees (Pinus spp.), this compound is recognized for its contribution to the natural durability of the wood. Its synthesis is triggered by a variety of biotic and abiotic stresses, including fungal and bacterial infections. This guide delves into the technical details of this compound's role as a key player in plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine.

The key enzyme in the biosynthesis of the stilbenoid backbone is stilbene synthase (STS) , which is closely related to chalcone synthase (CHS), the key enzyme of the flavonoid pathway.[1] Both enzymes utilize the same substrates, p-coumaroyl-CoA and malonyl-CoA.[1] Specifically, for pinosylvin biosynthesis, cinnamoyl-CoA serves as the starter molecule along with three molecules of malonyl-CoA.[2] this compound is then formed through the reduction of pinosylvin.

The core biosynthetic steps are as follows:

  • Phenylalanine Ammonia-Lyase (PAL) : Deaminates L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL) : Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

  • Pinosylvin Synthase (PS) : A type of stilbene synthase that catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinosylvin.

  • Reductases : An enzymatic reduction of the double bond in the ethylene bridge of pinosylvin yields this compound.

G Figure 1: Biosynthesis Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic acid->Cinnamoyl-CoA 4CL Pinosylvin Pinosylvin Cinnamoyl-CoA->Pinosylvin Pinosylvin Synthase (PS) This compound This compound Pinosylvin->this compound Reductase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Pinosylvin

Figure 1: Biosynthesis Pathway of this compound.

Regulation of this compound Synthesis and Signaling Pathways

The production of this compound is tightly regulated and is induced in response to various stress signals. This regulation occurs primarily at the transcriptional level, involving a complex signaling network.

Upon detection of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors, a signaling cascade is initiated. This cascade often involves:

  • Ion fluxes across the plasma membrane.

  • Production of reactive oxygen species (ROS) .

  • Activation of mitogen-activated protein kinase (MAPK) cascades .

These initial signaling events lead to the synthesis and accumulation of key defense-related phytohormones, including jasmonic acid (JA) and salicylic acid (SA) .[2] These hormones act as secondary messengers, triggering a massive transcriptional reprogramming.

Methyl jasmonate (MeJA) and SA have been shown to induce the expression of stilbene synthase (STS) genes.[2] The promoters of STS genes contain cis-regulatory elements that are recognized by specific transcription factors. The WRKY and MYB families of transcription factors have been identified as key regulators of the stilbene biosynthetic pathway.[3] These transcription factors bind to the promoter regions of STS genes, thereby activating their transcription and leading to the synthesis of pinosylvin and subsequently this compound.

G Figure 2: Plant Defense Signaling Pathway Leading to this compound Production Pathogen (PAMPs) Pathogen (PAMPs) Plant Receptor Plant Receptor Pathogen (PAMPs)->Plant Receptor Signaling Cascade Signaling Cascade Plant Receptor->Signaling Cascade ROS, MAPK Phytohormones Phytohormones (JA, SA) Signaling Cascade->Phytohormones Transcription Factors Transcription Factors (WRKY, MYB) Phytohormones->Transcription Factors STS Gene Expression Pinosylvin Synthase Gene Expression Transcription Factors->STS Gene Expression This compound Synthesis Pinosylvin and This compound Synthesis STS Gene Expression->this compound Synthesis Defense Response Defense Response This compound Synthesis->Defense Response

Figure 2: Plant Defense Signaling Pathway Leading to this compound Production.

Antimicrobial Activity of this compound and Related Stilbenoids

This compound and its precursor, pinosylvin, exhibit a broad spectrum of antimicrobial activity against various plant pathogens, including fungi and bacteria. While specific quantitative data for this compound is limited in the available literature, studies on the closely related pinosylvin provide valuable insights into its efficacy.

CompoundPathogenActivity TypeConcentrationReference
PinosylvinCampylobacter jejuniBactericidal (MIC)25-50 µg/mL[4]
PinosylvinCampylobacter coliBactericidal (MIC)25-50 µg/mL[4]
PinosylvinListeria monocytogenesGrowth Inhibition140 µg/g[5]
Pinosylvin Monomethyl EtherBursaphelenchus xylophilus (Pine Wood Nematode)Nematicidal10 ppm (10 µg/mL)[6]
Gnaphaliin A (a flavonoid)Botrytis cinereaMycelial Growth Inhibition (IC50)45.5 µg/mL[7]

Mechanism of Action

The precise mechanism of action of this compound against plant pathogens is an area of ongoing research. However, studies on pinosylvin suggest that its antimicrobial effects are primarily due to its ability to disrupt the cell membranes of microorganisms, leading to cell death.[4][6] This membrane-damaging activity is a common feature of many phenolic phytoalexins and is attributed to their lipophilic nature, which allows them to intercalate into the lipid bilayer of the pathogen's cell membrane. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.

Additionally, pinosylvin may interfere with the production of enzymes that are essential for microbial growth.[6] It is plausible that this compound shares a similar mode of action, given its structural similarity to pinosylvin.

Experimental Protocols

Extraction of this compound from Pinus Heartwood

This protocol describes a general method for the extraction of this compound and other stilbenoids from pine heartwood using a Soxhlet apparatus.

Materials:

  • Pinus sylvestris (Scots pine) heartwood, air-dried and ground to a fine powder (20-40 mesh).

  • Methanol, analytical grade.

  • Soxhlet extractor with a 250 mL flask.

  • Heating mantle.

  • Cellulose extraction thimbles.

  • Rotary evaporator.

Procedure:

  • Accurately weigh approximately 10 g of the ground pine heartwood powder and place it into a cellulose extraction thimble.

  • Place the thimble into the chamber of the Soxhlet extractor.

  • Add 200 mL of methanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water.

  • Heat the methanol to its boiling point using a heating mantle.

  • Allow the extraction to proceed for 8 hours, ensuring continuous siphoning of the solvent.

  • After extraction, allow the apparatus to cool to room temperature.

  • Concentrate the methanolic extract to dryness using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a known volume of methanol for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A pentafluorophenyl (PFP) column can also be used for better separation of certain stilbenes.[1]

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 100% B (linear gradient)

    • 30-35 min: 100% B (isocratic)

    • 35-40 min: 100% to 20% B (linear gradient)

    • 40-45 min: 20% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 280 nm and 305 nm.

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter the prepared plant extract and the standard solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and the sample extract into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal or bacterial plant pathogen.[8][9]

Materials:

  • This compound, dissolved in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Sterile 96-well microtiter plates.

  • Appropriate liquid growth medium for the test pathogen (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria).

  • Inoculum of the test pathogen, adjusted to a standard concentration (e.g., 1 x 10^5 CFU/mL).

  • Sterile water or saline.

  • Positive control (a known fungicide or bactericide).

  • Negative control (medium with DMSO, no this compound).

Procedure:

  • In the first column of the 96-well plate, add 100 µL of the growth medium containing the highest concentration of this compound to be tested.

  • Add 50 µL of the growth medium to the remaining wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and then transferring 50 µL from the second to the third, and so on, down the plate. Discard 50 µL from the last well of the dilution series.

  • Prepare the pathogen inoculum in the growth medium and add 50 µL to each well, resulting in a final volume of 100 µL per well.

  • Include a positive control (medium with the pathogen and a standard antimicrobial) and a negative control (medium with the pathogen and DMSO at the highest concentration used in the test wells). Also include a sterility control (medium only).

  • Incubate the plate at the optimal temperature for the pathogen's growth (e.g., 25°C for many fungi, 37°C for some bacteria) for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the pathogen.

G Figure 3: Experimental Workflow for this compound Analysis Pine Heartwood Pine Heartwood Extraction Soxhlet Extraction (Methanol) Pine Heartwood->Extraction Crude Extract Crude Extract Extraction->Crude Extract HPLC Analysis HPLC-DAD Quantification Crude Extract->HPLC Analysis Antimicrobial Assay Broth Microdilution (MIC Determination) Crude Extract->Antimicrobial Assay Quantitative Data Quantitative Data HPLC Analysis->Quantitative Data Activity Assessment Activity Assessment Antimicrobial Assay->Activity Assessment

Figure 3: Experimental Workflow for this compound Analysis.

Conclusion and Future Perspectives

This compound stands out as a potent, naturally occurring antimicrobial compound that plays a vital role in the defense mechanisms of pine species. Its synthesis via the well-established phenylpropanoid pathway and its regulation by key defense-related signaling molecules underscore its importance in the plant's response to pathogenic threats. While the broad-spectrum antimicrobial activity of related stilbenoids is well-documented, further research is needed to fully elucidate the specific efficacy and mechanism of action of this compound against a wider range of plant pathogens.

For drug development professionals, this compound and its derivatives represent a promising scaffold for the development of novel fungicides and bactericides. Their natural origin and potential for biodegradability make them attractive alternatives to synthetic pesticides. Future research should focus on:

  • Comprehensive screening of this compound's activity against a broader array of economically important plant pathogens.

  • Elucidation of the specific molecular targets of this compound within pathogenic cells.

  • Structure-activity relationship studies to design and synthesize more potent and selective derivatives.

  • Field trials to assess the efficacy of this compound-based treatments in protecting crops from disease.

A deeper understanding of the role of this compound in plant defense will not only advance our knowledge of plant-pathogen interactions but also pave the way for the development of sustainable and effective strategies for crop protection.

References

Dihydropinosylvin: A Technical Guide to its Natural Distribution and Sources in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a stilbenoid compound, has garnered interest within the scientific community for its potential biological activities. As a phytoalexin, it plays a role in plant defense mechanisms and exhibits a range of pharmacological properties. This technical guide provides an in-depth overview of the natural distribution of this compound in the plant kingdom, detailing its sources, and presenting relevant quantitative data. Furthermore, it outlines common experimental protocols for its extraction and analysis and illustrates the key biosynthetic pathways.

Natural Distribution and Sources

This compound is primarily found in the family Pinaceae, with a significant presence in the genus Pinus. It often co-occurs with its unsaturated counterpart, pinosylvin, and its methylated derivatives. The heartwood of pine trees is a particularly rich source of these compounds, where they contribute to the wood's natural durability and resistance to decay.

In addition to the Pinaceae family, this compound has also been isolated from the tubers of Dioscorea rotundata (white yam), indicating a broader, though less documented, distribution in the plant kingdom.

Plant Families and Genera
  • Pinaceae: This is the most well-documented family containing this compound.

    • Pinus : Various species within this genus are known to produce this compound and its derivatives. Notable species include:

      • Pinus sylvestris (Scots Pine)

      • Pinus cembra (Swiss Pine)[1][2][3][4]

      • Pinus strobus (Eastern White Pine)[5][6]

      • Pinus nigra (Black Pine)[7][8]

  • Dioscoreaceae:

    • Dioscorea :

      • Dioscorea rotundata (White Yam)

Quantitative Data

While extensive quantitative data for this compound across a wide range of species is limited, studies on related stilbenoids in Pinus species provide valuable context. The concentration of these compounds can vary significantly based on the tree's age, genetic factors, and environmental conditions.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Pinus strobusCallus (3-month-old)This compound methyl ether (DPME)6.4[6]
Pinus strobusCallus (3-month-old)Pinosylvin monomethyl ether (PME)0.28[6]
Pinus nigraHeartwoodTotal Stilbenoids (average)59.92 ± 21.79[7][8]
Pinus nigraHeartwoodPinosylvin monomethyl ether (average)40.32 ± 15.55[8]
Pinus nigraHeartwoodPinosylvin (average)17.07 ± 6.76[8]
Pinus nigraHeartwoodPinosylvin dimethyl ether (average)2.54 ± 1.22[8]
Pinus sylvestrisHeartwoodPinosylvin~10-30[9]
Pinus sylvestrisHeartwoodPinosylvin monomethyl ether>2.5[9]

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve standard phytochemical techniques. The following sections outline generalized protocols that can be adapted for specific research needs.

Extraction of this compound from Pine Heartwood

This protocol describes a general procedure for the extraction of stilbenoids from pine heartwood.

  • Sample Preparation:

    • Obtain heartwood samples from the desired Pinus species.

    • Air-dry the wood to a constant weight.

    • Grind the dried heartwood into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place a known quantity of the powdered heartwood (e.g., 10-20 g) into a cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add a suitable solvent, such as ethanol or acetone, to the distillation flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon tube runs clear.

  • Solvent Evaporation:

    • After extraction, cool the flask and transfer the extract to a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • The resulting crude extract can be further purified or directly used for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the quantification of stilbenoids.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions (General Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used. For example, a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B. The gradient can be programmed to increase the proportion of solvent B over time to elute compounds of increasing hydrophobicity.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 280-310 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the prepared sample solutions and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Biosynthesis

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The key enzyme in the final steps of stilbenoid biosynthesis is stilbene synthase (STS).

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from the amino acid L-phenylalanine. A key distinction from the biosynthesis of many other stilbenoids, such as resveratrol, is the use of cinnamoyl-CoA and its subsequent reduction to dihydrocinnamoyl-CoA, rather than p-coumaroyl-CoA.

Dihydropinosylvin_Biosynthesis cluster_legend Enzymes Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA 4CL DihydrocinnamoylCoA Dihydrocinnamoyl-CoA CinnamoylCoA->DihydrocinnamoylCoA Reductase This compound This compound DihydrocinnamoylCoA->this compound STS MalonylCoA 3x Malonyl-CoA MalonylCoA->this compound PAL PAL: Phenylalanine Ammonia-Lyase FourCL 4CL: 4-Coumarate-CoA Ligase STS STS: Stilbene Synthase

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental_Workflow PlantMaterial Plant Material (e.g., Pine Heartwood) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Soxhlet with Ethanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatographic Purification (Optional) CrudeExtract->Purification Analysis Analysis CrudeExtract->Analysis PureCompound Isolated this compound Purification->PureCompound PureCompound->Analysis HPLC HPLC-UV/DAD (Quantification) Analysis->HPLC GCMS GC-MS (Identification) Analysis->GCMS NMR NMR (Structure Elucidation) Analysis->NMR

Caption: General workflow for this compound analysis.

Conclusion

This compound is a noteworthy stilbenoid primarily distributed within the Pinus genus of the Pinaceae family, with Dioscorea rotundata being another identified source. While specific quantitative data for this compound remains an area for further research, the established presence of related stilbenoids in high concentrations within pine heartwood suggests it as a primary source for isolation. The provided experimental protocols and biosynthetic pathway information serve as a foundational guide for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the properties and applications of this compound.

References

Dihydropinosylvin: A Technical Guide to its Physicochemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanisms of action, making it a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-(2-phenylethyl)benzene-1,3-diol[1]
Synonyms 5-(2-phenylethyl)resorcinol, 3,5-Dihydroxybibenzyl[1]
CAS Number 14531-52-3[1]
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance White to off-white solid/oil[2][3]
Melting Point 56.4 °C[4]
Boiling Point 167-169 °C at 1 Torr[2][5]
pKa (predicted) 9.48 ± 0.10[2][6]
LogP (XLogP3-AA) 3.4[6]
Solubility - DMSO: 100 mg/mL (466.72 mM) - Soluble in solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL) - Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL) - While a specific value for water solubility is not readily available, its LogP value suggests it is sparingly soluble in water.[1]

Research Applications and Biological Activities

This compound has been reported to possess a range of biological activities, making it a promising candidate for further investigation in various therapeutic areas. Its primary reported activities include:

  • Tyrosinase Inhibition: this compound acts as an inhibitor of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential application in cosmetics and treatments for hyperpigmentation disorders.[1]

  • Antioxidant Activity: It exhibits significant antioxidant properties, likely contributing to its other biological effects by scavenging free radicals and reducing oxidative stress.

  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory activity, which is believed to be mediated through the modulation of key signaling pathways.

  • Potential Anti-tumor and Cardiovascular Protective Effects: Preliminary research suggests that this compound may have anti-tumor and cardioprotective properties, although these areas require more extensive investigation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, synthesis, and biological evaluation of this compound.

Extraction of this compound from Pinus sylvestris

The following protocol is a general method for the extraction of stilbenoids, including this compound, from the knotwood of Scots pine (Pinus sylvestris).

Extraction_Workflow A Pine Knotwood Collection and Preparation B Grinding to a Fine Powder A->B C Two-Stage Solvent Extraction B->C D Stage 1: Hexane Extraction (Removes lipophilic compounds) C->D Non-polar solvent E Stage 2: Ethanol/Water (95:5) Extraction (Extracts stilbenoids) C->E Polar solvent mixture F Solvent Evaporation E->F G Crude Extract F->G H Purification (e.g., Column Chromatography) G->H I Pure this compound H->I

Extraction Workflow for this compound.

Methodology:

  • Material Preparation: Collect knotwood from Pinus sylvestris. Clean the wood and grind it into a fine powder to increase the surface area for extraction.[6]

  • Two-Stage Extraction:

    • Stage 1 (Defatting): Extract the powdered wood with a non-polar solvent like hexane at an elevated temperature (e.g., 90°C) and pressure (e.g., 13.8 MPa) to remove lipophilic compounds. This can be performed using an Accelerated Solvent Extractor (ASE).[6]

    • Stage 2 (Stilbenoid Extraction): After drying the defatted wood powder, extract it with a polar solvent mixture, such as 95:5 ethanol:water, at a higher temperature (e.g., 100°C) and pressure (e.g., 13.8 MPa).[6]

  • Solvent Removal: Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Purify the crude extract using techniques like column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient to isolate pure this compound.

Chemical Synthesis of this compound

Synthesis_Workflow A Reactants: Resorcinol and Phenylacetic acid B Friedel-Crafts Acylation (Lewis acid catalyst, e.g., AlCl3) A->B C Intermediate: Deoxybenzoin derivative B->C D Reduction (e.g., Clemmensen or Wolff-Kishner reduction) C->D E Product: This compound D->E

Plausible Synthesis Workflow for this compound.

Proposed Methodology:

  • Friedel-Crafts Acylation: React resorcinol with phenylacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a deoxybenzoin intermediate.

  • Reduction: Reduce the carbonyl group of the deoxybenzoin intermediate to a methylene group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

  • Purification: The final product, this compound, would then be purified from the reaction mixture using standard techniques such as crystallization or chromatography.

Biological Activity Assays

This assay determines the ability of this compound to inhibit the enzyme tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of mushroom tyrosinase, L-tyrosine, this compound (at various concentrations), and kojic acid in the phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution to wells containing either the buffer (for control), this compound, or kojic acid.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-tyrosine solution to all wells.

  • Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 490 nm) at regular intervals using a microplate reader. The formation of dopachrome from L-tyrosine results in an increase in absorbance.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

These assays measure the free radical scavenging capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

  • DPPH solution in methanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add the DPPH solution to wells containing either methanol (for control), this compound, or the positive control.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Calculate the percentage of DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

  • ABTS solution

  • Potassium persulfate

  • This compound (test compound)

  • Trolox (positive control)

  • Ethanol or phosphate buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to obtain a specific absorbance at a wavelength of approximately 734 nm.

  • Prepare serial dilutions of this compound and the positive control.

  • In a 96-well plate, add the diluted ABTS•+ solution to wells containing either the solvent (for control), this compound, or the positive control.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at approximately 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound is thought to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases p_IkB p-IκB Ub Ubiquitination & Degradation p_IkB->Ub DHP This compound DHP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Genes Induces

Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of the MAPK pathway include p38 and c-Jun N-terminal kinase (JNK).

This compound may suppress inflammation by inhibiting the phosphorylation, and thus the activation, of p38 and JNK, thereby preventing the downstream inflammatory response.

MAPK_Pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK Stimulus->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylate p38 p38 MAPKK->p38 Phosphorylate JNK JNK MAPKK->JNK Phosphorylate p_p38 p-p38 (Active) p_JNK p-JNK (Active) TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activate p_JNK->TranscriptionFactors Activate InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse DHP This compound DHP->p38 Inhibits Phosphorylation DHP->JNK Inhibits Phosphorylation

Inhibition of the MAPK Pathway by this compound.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities, supported by its distinct physicochemical properties. This technical guide provides a solid foundation for researchers interested in exploring its therapeutic potential. The detailed experimental protocols and insights into its mechanism of action via the NF-κB and MAPK signaling pathways offer a starting point for further investigation and development of this compound-based therapeutics. Future research should focus on elucidating its precise molecular targets, optimizing its delivery, and conducting comprehensive preclinical and clinical studies to validate its efficacy and safety.

References

Dihydropinosylvin as a secondary metabolite in Dioscorea rotundata

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropinosylvin, a stilbenoid secondary metabolite, has been identified as a phytoalexin in the tubers of white yam (Dioscorea rotundata). Its production is induced in response to pathogenic challenge, playing a role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of this compound as a secondary metabolite in D. rotundata, focusing on its biosynthesis, methods for its extraction and analysis, and its biological activities. Quantitative data from existing literature are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, key signaling and biosynthetic pathways are visualized to offer a clear understanding of the molecular mechanisms involved.

Introduction

Dioscorea rotundata, commonly known as white yam, is a staple food crop in many parts of the world and a source of various secondary metabolites with potential pharmaceutical applications. While the presence of compounds like saponins and phenols in Dioscorea species is well-documented, the role of stilbenoids is an emerging area of research. This compound (3,5-dihydroxybibenzyl) is a stilbenoid that has been isolated from the flesh of D. rotundata tubers following infection with the pathogenic fungus Botryodiplodia theobromae. As a phytoalexin, this compound is not constitutively present in healthy tissue but is synthesized de novo in response to biotic or abiotic stress, contributing to the plant's defense. This guide aims to consolidate the current knowledge on this compound in D. rotundata and provide a technical resource for its further investigation.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis is initiated from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

  • Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

  • Hydroxylation and Ligation: Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated by the addition of Coenzyme A (CoA) to form p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL).

  • Stilbene Synthesis: The final step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to form the stilbene backbone. In the case of this compound, a subsequent reduction of the double bond in the stilbene structure occurs.

The induction of this compound biosynthesis in D. rotundata upon fungal infection is preceded by an increase in the activity of PAL, a key regulatory enzyme in the phenylpropanoid pathway.

This compound Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Stilbene Stilbene Backbone (e.g., Pinosylvin) pCouCoA->Stilbene STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Stilbene STS DHP This compound Stilbene->DHP Reduction

Biosynthetic pathway of this compound.

Quantitative Data

Table 1: Antifungal Activity of this compound from Dioscorea rotundata

Fungal PathogenED50 (µg/mL) for Spore Germination Inhibition
Botryodiplodia theobromae81.3
Aspergillus niger45.6
Penicillium sclerotigenum55.2
Cladosporium cladosporioides60.8

Data represents the effective dose (ED50) of this compound required to inhibit 50% of fungal spore germination.

Table 2: Content of Other Secondary Metabolites in Dioscorea rotundata Tubers

Metabolite ClassCompoundConcentration (mg/g Dry Weight)
SaponinsTotal Saponins17.44
AllantoinAllantoin0.23 - 22.35
PhenolsTotal PhenolsLow (comparative)
TanninsTotal TanninsLow (comparative)

These values provide a context for the abundance of other secondary metabolites in D. rotundata.

Experimental Protocols

The following protocols are generalized methodologies for the extraction, purification, and quantification of this compound from Dioscorea rotundata tubers, based on standard techniques for stilbenoid analysis in plant tissues.

Extraction Workflow

Extraction and Analysis Workflow Sample D. rotundata Tuber Tissue (Infected/Elicited) Homogenize Homogenization (e.g., with liquid nitrogen) Sample->Homogenize Extract Solvent Extraction (e.g., Methanol or Ethanol) Homogenize->Extract Filter Filtration and Concentration Extract->Filter Purify Purification (e.g., Column Chromatography) Filter->Purify Analyze Analysis (HPLC or GC-MS) Purify->Analyze

Workflow for this compound analysis.

Detailed Methodology

4.2.1. Sample Preparation and Extraction

  • Sample Collection: Collect fresh tuber tissue from D. rotundata, preferably from areas showing signs of infection or after treatment with an elicitor (e.g., fungal cell wall extracts).

  • Homogenization: Freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Suspend the powdered tissue in a suitable solvent, such as methanol or ethanol (e.g., 10 mL of solvent per gram of tissue).

    • Agitate the mixture at room temperature for several hours or overnight to ensure complete extraction.

    • Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

4.2.2. Purification (Optional, for isolation)

  • Column Chromatography:

    • Resuspend the concentrated extract in a minimal amount of solvent.

    • Load the extract onto a silica gel column.

    • Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate) to separate fractions.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

4.2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a C18 column and a UV or photodiode array (PDA) detector.

  • Mobile Phase: A gradient of acidified water (A) and acetonitrile or methanol (B).

  • Injection: Inject the filtered extract (or purified fraction) into the HPLC system.

  • Detection: Monitor the elution profile at a wavelength of approximately 280 nm.

  • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated with a pure standard.

4.2.4. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization:

    • Dry the extract or fraction completely.

    • Derivatize the sample using a silylating agent (e.g., BSTFA with TMCS) to increase volatility.

  • Instrumentation: A GC-MS system with a capillary column suitable for separating phenolic compounds.

  • Injection: Inject the derivatized sample into the GC inlet.

  • Separation and Detection: Separate the compounds based on their boiling points and retention times, and detect the mass-to-charge ratio of the resulting fragments.

  • Identification: Identify this compound by comparing its mass spectrum and retention time to that of a standard.

  • Quantification: Use the peak area of a characteristic ion to quantify the amount of this compound relative to an internal standard.

Pathogen-Induced Signaling Pathway

The production of phytoalexins like this compound is triggered by a complex signaling cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors from the invading pathogen.

Pathogen-Induced Signaling Pathway PAMPs Pathogen Elicitors (e.g., Fungal Cell Wall Fragments) Receptor Plant Cell Receptor PAMPs->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK Hormones Hormone Signaling (Jasmonate, Salicylate) ROS->Hormones TFs Transcription Factors (e.g., WRKY) MAPK->TFs Hormones->TFs Genes Phytoalexin Biosynthesis Genes (PAL, STS, etc.) TFs->Genes Activation DHP_prod This compound Production Genes->DHP_prod

Signal transduction for phytoalexin production.

This signaling pathway involves:

  • Elicitor Recognition: Receptors on the plant cell surface recognize PAMPs from the pathogen.

  • Early Signaling Events: This recognition triggers a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.

  • Hormonal Signaling: The initial signals lead to the synthesis and accumulation of defense-related hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

  • Transcriptional Activation: The MAPK cascades and hormone signaling pathways converge to activate specific transcription factors (e.g., WRKY family members).

  • Gene Expression: These transcription factors bind to the promoters of phytoalexin biosynthetic genes, such as PAL and STS, leading to their transcription and the subsequent synthesis of this compound.

Conclusion

This compound is an important, though understudied, secondary metabolite in Dioscorea rotundata. Its role as a phytoalexin highlights its potential significance in plant defense and as a candidate for drug development, particularly due to its antifungal properties. This guide provides a foundational resource for researchers interested in exploring the biochemistry, analytical chemistry, and molecular biology of this compound in this important crop species. Further research is needed to quantify its production in response to various stressors, to fully elucidate the regulatory networks controlling its biosynthesis, and to explore its full spectrum of biological activities.

The Role of Dihydropinosylvin and Related Stilbenoids in Pine Heartwood Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The transition from sapwood to heartwood in pine (genus Pinus) is a complex biological process marked by the programmed death of parenchyma cells and the accumulation of protective secondary metabolites. Among the most crucial of these are stilbenoids, particularly pinosylvin and its derivatives, which impart significant durability and resistance against decay fungi. This technical guide provides an in-depth examination of the function, biosynthesis, and analysis of dihydropinosylvin and its closely related stilbenes in the context of pine heartwood formation. It includes detailed experimental protocols for extraction, quantification, and enzyme activity assays, alongside quantitative data and pathway visualizations to serve as a comprehensive resource for researchers in forestry, plant biochemistry, and natural product development.

Introduction: The Function of Stilbenoids in Heartwood Durability

Heartwood, the dead, inner core of a tree stem, is physiologically inactive but structurally vital. Its durability is largely determined by the composition of chemical compounds, known as extractives, that are deposited as sapwood transforms into heartwood.[1] In pine species, stilbenoids are a principal class of phenolic extractives responsible for this natural durability.[2][3]

These compounds, including this compound, pinosylvin, and their methylated ethers, function as phytoalexins—antimicrobial and antioxidant agents that protect the wood from pathogenic fungi and bacteria.[3][4][5] The presence of these stilbenoids in high concentrations makes the heartwood an inhospitable environment for wood-decaying organisms. Pinosylvin, in particular, has demonstrated more potent antifungal activity compared to other well-known stilbenes like resveratrol.[6] While this compound is less studied, its structural similarity and role as a direct biosynthetic precursor to pinosylvin (in certain pathways) position it as a key contributor to this chemical defense shield. The entire process of stilbene biosynthesis is localized to the transition zone, a narrow, metabolically active region between the sapwood and the fully formed heartwood.[7]

Biosynthesis of this compound and Pinosylvin

The formation of this compound and pinosylvin originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The core reaction is catalyzed by the enzyme Stilbene Synthase (STS), a type III polyketide synthase.

The biosynthetic sequence is as follows:

  • L-Phenylalanine Precursor: The pathway begins with the aromatic amino acid L-phenylalanine.

  • Formation of Cinnamic Acid: Phenylalanine Ammonia Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • CoA Ligation: Cinnamic acid is activated by a Cinnamate-CoA Ligase (CNL) or a specific 4-Coumarate-CoA Ligase (4CL) to form cinnamoyl-CoA.

  • Stilbene Synthase Action: This is the key branching point. Stilbene Synthase (STS) catalyzes a decarboxylative condensation reaction between one molecule of a CoA-ester and three molecules of malonyl-CoA.

    • If the substrate is cinnamoyl-CoA , the product is pinosylvin .[3]

    • If the substrate is dihydro-cinnamoyl-CoA (phenylpropionyl-CoA), the product is This compound .[8][9]

While some pine STSs can use dihydro-cinnamoyl-CoA, studies on Pinus sylvestris indicate that its STS preferentially uses cinnamoyl-CoA, establishing pinosylvin as the primary product.[8] 5. Modification: Pinosylvin can be further modified, for example, through methylation by S-adenosyl-L-methionine-dependent O-methyltransferases (PMTs) to yield pinosylvin monomethyl ether.[2]

Biosynthetic Pathway Diagram

Stilbene Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA CNL/4CL DHCinCoA Dihydro-cinnamoyl-CoA Cin->DHCinCoA Reductase Pino Pinosylvin CinCoA->Pino STS DihydroPino This compound DHCinCoA->DihydroPino STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Pino MalonylCoA->DihydroPino PinoMME Pinosylvin Monomethyl Ether Pino->PinoMME PMT

Biosynthesis of pinosylvin and this compound.

Signaling Pathway for Stilbene Synthesis

The activation of stilbene synthase gene expression during heartwood formation and in response to environmental stress is controlled by a complex signaling network. Plant hormones, particularly jasmonate and ethylene , are key regulators.[2]

The jasmonate signaling cascade is a well-established model for defense gene activation:

  • Stimulus: Developmental cues or stress signals trigger the biosynthesis of jasmonic acid (JA).

  • Bioactive Hormone: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

  • Receptor Binding: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[10][11]

  • Repressor Degradation: This binding event targets JAZ (Jasmonate ZIM-domain) proteins, which are transcriptional repressors, for ubiquitination and subsequent degradation by the 26S proteasome.[10]

  • Gene Activation: The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2 and others (e.g., MYB, NAC), allowing them to bind to the promoter regions of target genes, including Stilbene Synthase (STS), and activate their transcription.[2][12]

Signaling Pathway Diagram

Signaling Pathway Stress Developmental Cues (Heartwood Formation) & External Stress Hormones Jasmonate & Ethylene Synthesis Stress->Hormones SCF SCF-COI1 (Receptor Complex) Hormones->SCF JA-Ile binds JAZ JAZ Repressor Protein SCF->JAZ targets TF Transcription Factors (MYC2, MYB, NAC) JAZ->TF represses Proteasome 26S Proteasome JAZ->Proteasome degradation STS_Gene Stilbene Synthase Gene Expression TF->STS_Gene activates

Jasmonate signaling pathway activating STS expression.

Quantitative Data

The concentration of stilbenoids varies significantly between the sapwood, transition zone, and heartwood. While data for this compound is sparse, the distribution of the major stilbenoids, pinosylvin (PS) and pinosylvin monomethyl ether (PSMME), clearly illustrates the chemical transformation during heartwood formation. Concentrations are negligible in the sapwood, begin to rise in the transition zone, and reach their maximum levels in the mature heartwood.

Table 1: Concentration of Major Stilbenoids in Pinus sylvestris Wood

Wood Type Pinosylvin (mg/g dry weight) Pinosylvin Monomethyl Ether (mg/g dry weight) Data Source
Sapwood (Final Felling) 0.04 ± 0.04 0.03 ± 0.02 [13]
Sapwood (Thinning) 0.01 ± 0.01 0.01 ± 0.01 [13]
Heartwood (Final Felling) 2.51 ± 1.83 2.91 ± 1.63 [13]
Heartwood (Thinning) 2.67 ± 1.76 2.66 ± 1.48 [13]

Values are presented as mean ± standard deviation.

A graphical representation from gas chromatography analysis further details this distribution across the wood radius, showing a sharp increase at the sapwood-heartwood boundary.[14]

Experimental Protocols

Extraction of Stilbenoids from Pine Wood

This protocol describes a standard method for extracting stilbenoids for subsequent analysis.

  • Sample Preparation:

    • Obtain wood cores or shavings from the distinct zones (sapwood, transition zone, heartwood) of a pine stem.

    • Grind the wood samples into a fine powder (e.g., 40-60 mesh size) using a Wiley mill.

    • Dry the wood powder to a constant weight in a vacuum oven at 40-50°C to determine the dry mass.

  • Extraction (Accelerated Solvent Extraction - ASE):

    • Pack a 10-20 g sample of dried wood powder into an ASE cell.

    • Use acetone:water (95:5, v/v) as the extraction solvent.

    • Set the ASE parameters: Temperature at 100°C, pressure at 1500 psi, 2 static cycles of 15 minutes each.

    • Collect the extract in a sealed vial.

  • Solvent Removal:

    • Evaporate the solvent from the collected extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitution:

    • Re-dissolve the dried extract in a known volume (e.g., 5 mL) of methanol or ethanol for analysis.

    • Filter the solution through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This method allows for the separation and quantification of this compound, pinosylvin, and related compounds.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v).

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 30°C.

    • DAD Wavelength: Monitor at 305 nm for stilbenes. Scan from 200-400 nm to verify peak purity.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 90 10
      25.0 40 60
      30.0 0 100
      35.0 0 100
      36.0 90 10
      40.0 90 10

      This is a representative gradient and may require optimization.[15][16]

  • Quantification: Prepare a calibration curve using certified standards of this compound and pinosylvin at known concentrations. Calculate the concentration in the wood extract based on the peak area and relate it back to the initial dry weight of the wood.

Stilbene Synthase (STS) Enzyme Activity Assay

This protocol is based on measuring the conversion of radiolabeled malonyl-CoA into stilbenes.

  • Enzyme Source: Recombinant STS protein expressed in E. coli or protein extract from the pine transition zone tissue.

  • Reaction Mixture (Total Volume: 100 µL):

    • 20 mM HEPES buffer (pH 7.0)

    • 5 mM EDTA

    • 0.3 mM Dithiothreitol (DTT)

    • 20 µM Cinnamoyl-CoA (or Dihydro-cinnamoyl-CoA for this compound synthesis)

    • 15 µM [2-¹⁴C]Malonyl-CoA (specific activity ~0.25 kBq)

    • 10-20 µg of purified recombinant STS or crude protein extract

  • Procedure:

    • Combine all reaction components except the enzyme in a microcentrifuge tube.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 20-30 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

  • Product Extraction:

    • Extract the reaction products twice with 200 µL of ethyl acetate. Vortex vigorously and centrifuge to separate phases.

    • Pool the upper ethyl acetate phases.

  • Analysis:

    • Evaporate the ethyl acetate extract to dryness.

    • Re-dissolve the residue in 20 µL of methanol.

    • Spot the entire sample onto a silica TLC plate.

    • Develop the TLC plate using a solvent system like chloroform:acetone:formic acid (8:1:1).

    • Visualize and quantify the radioactive product spot (pinosylvin or this compound) using a phosphorimager or by scraping the spot and performing liquid scintillation counting.

Experimental Workflow Diagram

Experimental Workflow Start Pine Wood Sample (Sapwood, Transition, Heartwood) Grind Grinding & Drying Start->Grind Extract Solvent Extraction (e.g., ASE with Acetone) Grind->Extract ProteinExtract Protein Extraction (Transition Zone) Grind->ProteinExtract Evap Evaporation Extract->Evap Recon Reconstitution & Filtration Evap->Recon HPLC HPLC-DAD Analysis Recon->HPLC Quant Quantification (vs. Standards) HPLC->Quant Assay Enzyme Activity Assay (STS + Substrates + ¹⁴C-Malonyl-CoA) ProteinExtract->Assay TLC TLC Separation & Quantification Assay->TLC Activity Calculate Specific Activity TLC->Activity

Workflow for stilbenoid analysis and enzyme assays.

Conclusion

This compound, alongside its more abundant derivative pinosylvin, is a central component of the chemical defense system that defines the natural durability of pine heartwood. The biosynthesis of these stilbenoids is a tightly regulated process, activated in the transition zone as a terminal step in wood development. Understanding the biosynthetic and signaling pathways, combined with robust analytical methods for their quantification, provides a powerful toolkit for researchers. This knowledge is critical for breeding programs aimed at enhancing wood durability, for exploring novel biocompatible wood preservatives, and for the potential pharmacological applications of these potent natural compounds.

References

Preliminary Screening of Dihydropinosylvin for Novel Biological Activities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropinosylvin, a naturally occurring stilbenoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary screening of Dihydynamin for a range of novel biological activities, including its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols for the key assays are provided, and all available quantitative data are summarized for comparative analysis. Furthermore, this guide presents visual representations of the potential signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are exploring the therapeutic potential of this compound.

Introduction

This compound, a stilbenoid compound found in various plant species, belongs to the class of resorcinols. Structurally similar to other well-researched stilbenoids like resveratrol, this compound is emerging as a compound of interest for its potential pharmacological activities. This guide focuses on the preliminary screening of this compound for a variety of biological effects, aiming to provide a foundational resource for further research and development.

Biological Activities of this compound

This compound has been investigated for several biological activities, with preliminary data suggesting its potential as a therapeutic agent. The following sections summarize the current understanding of its effects.

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This property suggests its potential application in the cosmetic industry for skin whitening and in the treatment of hyperpigmentation disorders.

Antioxidant Activity

Stilbenoids are well-known for their antioxidant properties, and this compound is no exception. It exhibits free radical scavenging activity, which is a key mechanism in combating oxidative stress, a contributor to various chronic diseases.

Anti-inflammatory Effects

Preliminary evidence suggests that this compound may possess anti-inflammatory properties. This is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators.

Anticancer Properties

The anticancer potential of this compound is an area of active investigation. Like other stilbenoids, it is hypothesized to interfere with cellular processes crucial for cancer cell proliferation and survival.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored, with research focusing on its ability to protect neuronal cells from damage induced by oxidative stress and other neurotoxic insults.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial activity against a range of pathogens. This suggests its possible use as a natural antimicrobial agent.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that direct IC50 and MIC values for this compound are not available for all activities and some of the data is derived from studies on structurally similar compounds.

Table 1: Tyrosinase Inhibition

CompoundIC50 (µM)SubstrateSource
This compoundNot explicitly stated, but identified as an inhibitor.L-DOPA[1]
Related Flavonoids38.1 - 77.4Monophenolase[2]
Related Flavonoids77.2 - 157.4Diphenolase[2]
Kojic Acid (Control)16.80 ± 4.60-[2]

Table 2: Antioxidant Activity

AssayCompound/ExtractIC50/EC50
DPPH Radical ScavengingEthyl acetate fraction of Macaranga hypoleuca14.31 µg/mL
ABTS Radical ScavengingEthyl acetate fraction of Macaranga hypoleuca2.10 µg/mL
FRAPButanol fraction of Macaranga hypoleuca0.48 µg/mL

Table 3: Anti-inflammatory Activity

TargetCompoundIC50 (µM)
COX-1Curcumin18.58 ± 0.44
COX-2Curcumin13.42 ± 0.92
5-LOXCurcumin24.08 ± 0.63
COX-1Ibuprofen (Control)6.52 ± 0.72
COX-2Celecoxib (Control)0.62 ± 0.36
5-LOXZileuton (Control)0.69 ± 0.72

Table 4: Anticancer Activity

Cell LineCompound ClassIC50 Range (µM)
MCF-7Pyrimidine N- and S-glycosides13.2 - 22.6
HepG2Pyrimidine N- and S-glycosides16.2 - 24.9
MCF-7Chalcone-Thienopyrimidine DerivativesPotent activity reported
HepG2Chalcone-Thienopyrimidine DerivativesPotent activity reported

Table 5: Antimicrobial Activity

OrganismCompound ClassMIC Range (µg/mL)
Gram-positive cocciDihydropyrimidinones0.16 - 80
Gram-negative bacilliDihydropyrimidinones23.2 - 80

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound (this compound) at various concentrations.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding L-DOPA as the substrate.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Assays
  • Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow.

  • Procedure:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add different concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

    • Add various concentrations of this compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation time.

    • Calculate the percentage of scavenging and determine the IC50 value.

Anti-inflammatory Assays (COX/LOX Inhibition)
  • Principle: These assays determine the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Procedure (General):

    • Use commercially available COX-1/COX-2 or LOX inhibitor screening kits.

    • Prepare the enzyme, substrate (e.g., arachidonic acid), and this compound at various concentrations according to the kit's instructions.

    • Incubate the reaction mixture and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Anticancer Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotection Assay (SH-SY5Y Cell Viability)
  • Principle: This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from damage induced by a neurotoxin (e.g., H₂O₂ or amyloid-β).

  • Procedure:

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype if required.

    • Pre-treat the cells with different concentrations of this compound.

    • Induce neurotoxicity by adding a neurotoxic agent.

    • After incubation, assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

    • Determine the protective effect of this compound by comparing the viability of treated cells to control groups.

Antimicrobial Assay (MIC/MBC Determination)
  • Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

  • Procedure (Broth Microdilution):

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC by observing the lowest concentration with no visible growth.

    • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The lowest concentration that shows no growth on the agar plate is the MBC.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate potential signaling pathways that may be modulated by this compound and a general workflow for its biological activity screening.

experimental_workflow cluster_extraction Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis DHP This compound Tyrosinase Tyrosinase Inhibition DHP->Tyrosinase Antioxidant Antioxidant Assays (DPPH, ABTS) DHP->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX, LOX) DHP->AntiInflammatory Anticancer Anticancer Assays (MTT on MCF-7, HepG2) DHP->Anticancer Neuroprotection Neuroprotection Assays (SH-SY5Y cells) DHP->Neuroprotection Antimicrobial Antimicrobial Assays (MIC, MBC) DHP->Antimicrobial IC50 IC50/MIC Determination Tyrosinase->IC50 Antioxidant->IC50 AntiInflammatory->IC50 Anticancer->IC50 Neuroprotection->IC50 Antimicrobial->IC50 Pathway Signaling Pathway Analysis IC50->Pathway

Caption: General workflow for screening the biological activities of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_inhibition Inhibition Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation LTs Leukotrienes LOX->LTs Inflammation DHP This compound DHP->COX DHP->LOX

Caption: Potential anti-inflammatory mechanism of this compound.

anticancer_pathway cluster_growth_factor Growth Factor Signaling cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes cluster_inhibition Inhibition GF Growth Factors GFR Growth Factor Receptors GF->GFR PI3K PI3K/Akt GFR->PI3K MAPK MAPK/ERK GFR->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis DHP This compound DHP->PI3K DHP->MAPK DHP->Apoptosis

Caption: Hypothesized anticancer signaling pathways modulated by this compound.

Conclusion

This compound presents itself as a promising natural compound with a spectrum of potential biological activities. The preliminary data gathered on its tyrosinase inhibition, antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects warrant further in-depth investigation. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research. The elucidation of the specific signaling pathways modulated by this compound will be crucial in understanding its mechanisms of action and for the development of novel therapeutic agents. This technical guide serves as a starting point for researchers and drug development professionals to explore the full therapeutic potential of this intriguing stilbenoid.

References

The Chemo-taxonomic Significance of Dihydropinosylvin in the Pinaceae Family: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropinosylvin, a stilbenoid compound, is a significant secondary metabolite within the Pinaceae family, contributing to the chemical defense mechanisms of these conifers. Its presence, concentration, and relationship with other stilbenoids, such as pinosylvin, hold considerable chemo-taxonomic value, aiding in the differentiation of species and genera within this large and economically important family. This technical guide provides a comprehensive overview of the distribution of this compound in the Pinaceae, detailed experimental protocols for its analysis, its biosynthetic pathway, and the signaling cascades that regulate its production.

Introduction: Stilbenoids in the Pinaceae

The Pinaceae family, which includes prominent genera such as Pinus (pines), Picea (spruces), Abies (firs), and Larix (larches), is characterized by the production of a diverse array of secondary metabolites. Among these, stilbenoids, a class of phenolic compounds, are of particular interest due to their biological activities and their utility as chemotaxonomic markers. Stilbenoids in Pinaceae are primarily found in the heartwood and bark, where they act as phytoalexins, providing protection against pathogens and pests.

This compound (5-(2-phenylethyl)benzene-1,3-diol) is a dihydrostilbenoid structurally related to the more widely known pinosylvin.[1] Its saturated ethyl bridge distinguishes it from pinosylvin, which possesses a stilbene double bond. This structural difference influences its chemical properties and may have implications for its biological activity and taxonomic distribution.

Distribution of this compound and Related Stilbenoids in Pinaceae

Table 1: Quantitative Data of this compound and Related Stilbenoids in Select Pinaceae Species

GenusSpeciesTissueThis compoundThis compound Monomethyl EtherPinosylvinPinosylvin Monomethyl EtherReference(s)
PinusP. cembraHeartwoodPresentPresentPresentPresent[2][3][4][5]
PinusP. strobusNeedles (infected)Not ReportedIncreased accumulationNot ReportedIncreased accumulation[6][7][8]
PinusP. sylvestrisHeartwood/KnotsPresentNot Reported0.2-2% (w/w)Present[1]

Note: "Present" indicates the compound has been identified, but quantitative data was not provided in the cited source. Data for pinosylvin and its monomethyl ether are included for comparative purposes, as they are often the most abundant stilbenoids.

The presence of this compound and its derivatives, often in conjunction with pinosylvin, suggests a shared biosynthetic origin and a conserved functional role in the defense mechanisms of these species. The relative ratios of these compounds may serve as a more refined chemotaxonomic marker.

Biosynthesis of this compound

The biosynthesis of stilbenoids in plants occurs via the phenylpropanoid pathway. The immediate precursor for pinosylvin-type stilbenes in Pinaceae is cinnamoyl-CoA. In a key enzymatic step, stilbene synthase (STS) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene scaffold.

A crucial discovery for the biosynthesis of this compound was the identification of a distinct enzyme in Scots pine (Pinus sylvestris), this compound synthase. This enzyme preferentially utilizes dihydrocinnamoyl-CoA as a substrate, leading directly to the formation of this compound. This indicates a branch in the pathway where cinnamic acid is reduced to dihydrocinnamic acid before entering the stilbene synthesis machinery.

Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H_4CL C4H/4CL Cin->C4H_4CL Reducer Reducer Enzyme Cin->Reducer CinCoA Cinnamoyl-CoA DHCinCoA Dihydrocinnamoyl-CoA STS Pinosylvin Synthase CinCoA->STS MalCoA 3x Malonyl-CoA MalCoA->STS DHPS This compound Synthase MalCoA->DHPS Pin Pinosylvin DHCin Dihydrocinnamic Acid DHCin->C4H_4CL DHCinCoA->DHPS DHP This compound PAL->Cin C4H_4CL->CinCoA C4H_4CL->DHCinCoA Reducer->DHCin STS->Pin DHPS->DHP

Biosynthetic pathway of pinosylvin and this compound.

Regulation of this compound Biosynthesis: Signaling Pathways

The production of this compound, like other phytoalexins, is tightly regulated and induced by various biotic and abiotic stressors, known as elicitors. These include fungal infections, insect attacks, UV radiation, and mechanical wounding.[9][10][11] The signaling pathways that lead to the activation of stilbene synthase genes are complex and involve a cascade of molecular events.

Upon perception of an elicitor, a signaling cascade is initiated, often involving plant hormones such as jasmonic acid and ethylene.[11] This leads to the activation of specific transcription factors that bind to the promoter regions of stilbene synthase genes, thereby upregulating their expression and leading to the accumulation of stilbenoids. In Pinus strobus, infection with the pine wood nematode (Bursaphelenchus xylophilus) leads to a significant increase in the accumulation of this compound monomethyl ether and pinosylvin monomethyl ether, which is correlated with the enhanced expression of genes involved in the stilbenoid biosynthetic pathway.[6]

Signaling Elicitor Biotic/Abiotic Elicitors (e.g., Fungal infection, UV) Receptor Receptor Activation Elicitor->Receptor Signal Signal Transduction Cascade (involving Jasmonic Acid, Ethylene) Receptor->Signal TF Activation of Transcription Factors (e.g., MYB, WRKY) Signal->TF Gene Upregulation of This compound Synthase Gene TF->Gene Enzyme Synthesis of This compound Synthase Gene->Enzyme DHP This compound Accumulation Enzyme->DHP Defense Plant Defense Response DHP->Defense Workflow Sample Plant Material (e.g., Heartwood, Bark) Prep Drying and Grinding Sample->Prep Extract Solvent Extraction (e.g., Soxhlet, Sonication) Prep->Extract Crude Crude Extract Extract->Crude HPLC_path HPLC Analysis Crude->HPLC_path GCMS_path GC-MS Analysis Crude->GCMS_path Recon_HPLC Reconstitution in Mobile Phase HPLC_path->Recon_HPLC Deriv Derivatization (Methoximation + Silylation) GCMS_path->Deriv HPLC HPLC-DAD Separation (C18 or PFP column) Recon_HPLC->HPLC Data_HPLC Data Analysis and Quantification HPLC->Data_HPLC GCMS GC-MS Separation (Non-polar column) Deriv->GCMS Data_GCMS Data Analysis and Quantification GCMS->Data_GCMS

References

Methodological & Application

High-Yield Extraction of Dihydropinosylvin from Pine Bark: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a stilbenoid found in pine bark, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. The efficient extraction of this compound from its natural source is a critical step for research and development. These application notes provide detailed protocols for various high-yield extraction methods of stilbenoids, including this compound, from pine bark. The information is compiled from scientific literature and is intended to guide researchers in developing and optimizing their extraction processes. While specific yield data for this compound is limited in publicly available literature, the provided protocols for related stilbenoids and phenolic compounds offer a strong foundation for achieving high extraction efficiency.

Data Presentation: Comparative Analysis of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of phenolic compounds from pine bark. It is important to note that the yields are often reported for total phenolics, total stilbenes, or other major compounds like proanthocyanidins, and not specifically for this compound. These values serve as a comparative benchmark for different extraction techniques.

Table 1: Solvent Extraction of Phenolic Compounds from Pine Bark

Pine SpeciesSolvent SystemTemperature (°C)Extraction TimeKey FindingsReference
Pinus sylvestrisAcetone, MethanolNot SpecifiedNot SpecifiedAcetone and methanol extracts showed dose-dependent inhibition of C. parvum, with IC50 values of 244.6 and 279.1 µg/mL respectively.[1][1]
Pinus densiflora20% EthanolNot SpecifiedNot SpecifiedShowed the highest total phenolic content (266.05 mg GAE/g extract) and significant antioxidant activity.[2][2]
Pinus densiflora40% EthanolNot SpecifiedNot SpecifiedExhibited the highest antioxidant activity in DPPH and ABTS assays.[2][2]
Pinus pinasterWater/Ethanol (1/1)Boiling4 hoursYielded the highest total phenolic content (73.48 mg GAE/g DM) and antioxidant activity compared to water or ethanol alone.
Pinus radiataHot Water followed by Hexane90 (Hot Water)Not SpecifiedThis sequence resulted in a higher total extractive yield compared to hexane followed by hot water.[3][3]

Table 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Pine Bark

Pine SpeciesSolvent SystemTemperature (°C)Time (min)Ultrasonic Power/FrequencyKey FindingsReference
Pinus nigra80% Methanol32.527.43110.68 WOptimized conditions for maximum total phenolic content (128.00 mg GAE/g extract).[4][5][6][4][5][6]
Maritime PineLevulinic Acid:Formic Acid (70:30 v/v)304080% Amplitude, 37 kHzOptimal conditions for polyphenol recovery.[7][7]
Pinus sylvestrisNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUAE resulted in higher total phenolic and tannin content compared to microwave-assisted extraction.[8][8]

Table 3: Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Pine Bark

Pine SpeciesCo-solventPressure (bar)Temperature (°C)Key FindingsReference
Pinus brutia3% Ethanol20060Optimized parameters for the extraction of catechins.[9][9]
Pinus brutiaEthanol800Not SpecifiedHigher catechin extractability compared to 200 bar with modifiers.[9][9]
Multistage FractionationEthanolIncreasing pressureIncreasing temperatureEthanol as a co-solvent in the final step recovered an additional 20% of the extract, enriched with phenolics.[10][10]

Experimental Protocols

The following are detailed methodologies for the key extraction experiments. Researchers should adapt and optimize these protocols for their specific equipment and research goals, particularly to maximize the yield of this compound.

Protocol 1: Solvent Extraction (Maceration)

Objective: To extract this compound and other stilbenoids from pine bark using a simple solvent maceration technique.

Materials:

  • Dried and powdered pine bark (particle size < 1 mm)

  • Solvent (e.g., 80% Ethanol, 80% Methanol, or Acetone)

  • Erlenmeyer flasks

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of powdered pine bark and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the selected solvent to the flask (1:10 solid-to-liquid ratio).

  • Seal the flask and place it in a shaking incubator at 40-60°C for 2-4 hours. Alternatively, use a magnetic stirrer at room temperature for 24 hours.

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the solvent.

  • Dry the resulting crude extract in a vacuum oven to a constant weight.

  • Store the dried extract at -20°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction efficiency of this compound from pine bark using ultrasonic cavitation.

Materials:

  • Dried and powdered pine bark (particle size < 1 mm)

  • Solvent (e.g., 80% Methanol)

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Temperature control system (water bath)

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of powdered pine bark and place it into a 250 mL beaker.[4]

  • Add 100 mL of 80% methanol (1:10 w/v ratio).[4]

  • Place the beaker in an ultrasonic bath with temperature control set to 30-40°C.[4]

  • Apply ultrasonic waves at a frequency of 30-40 kHz and a power of 100-150 W for 10-30 minutes.[4]

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator.

  • Dry the crude extract under vacuum.

  • Store the dried extract at -20°C.

Protocol 3: Supercritical Fluid Extraction (SFE)

Objective: To extract this compound from pine bark using environmentally friendly supercritical CO2.

Materials:

  • Dried and powdered pine bark (particle size < 1 mm)

  • Supercritical fluid extractor

  • High-purity CO2

  • Co-solvent (e.g., Ethanol)

  • Collection vials

Procedure:

  • Load approximately 10 g of powdered pine bark into the extraction vessel of the SFE system.

  • Set the extraction parameters. Based on literature for similar compounds, initial conditions can be set at a pressure of 200 bar and a temperature of 60°C.[9]

  • Introduce a co-solvent, such as 3% ethanol, to enhance the extraction of polar compounds like this compound.[9]

  • Pump supercritical CO2 through the extraction vessel at a constant flow rate.

  • The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separator.

  • The extraction is typically run for a set period (e.g., 1-2 hours) or until the extraction yield plateaus.

  • After extraction, the system is depressurized, and the spent pine bark is removed from the vessel.

  • Store the collected extract at -20°C.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Solvent_Extraction_Workflow start Start: Dried, Powdered Pine Bark maceration Maceration with Solvent (e.g., 80% Ethanol) Temperature: 40-60°C Time: 2-4 hours start->maceration filtration Filtration maceration->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Vacuum Drying concentration->drying end End: Crude this compound-rich Extract drying->end

Caption: Workflow for Solvent Extraction.

UAE_Workflow start Start: Dried, Powdered Pine Bark ultrasound Ultrasound-Assisted Extraction Solvent: 80% Methanol Temp: 30-40°C, Time: 10-30 min Power: 100-150 W start->ultrasound filtration Filtration ultrasound->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Vacuum Drying concentration->drying end End: Crude this compound-rich Extract drying->end

Caption: Workflow for Ultrasound-Assisted Extraction.

SFE_Workflow start Start: Dried, Powdered Pine Bark extraction Supercritical CO2 Extraction Pressure: 200 bar Temperature: 60°C Co-solvent: 3% Ethanol start->extraction separation Depressurization and Extract Collection extraction->separation end End: Crude this compound-rich Extract separation->end

References

Application Note: Quantification of Dihydropinosylvin in Plant Extracts Using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of dihydropinosylvin in plant extracts, particularly from Pinus species. This compound, a bibenzyl stilbenoid, is a natural compound of interest for its potential biological activities. The described method provides a framework for the extraction and chromatographic analysis of this compound, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a stilbenoid, specifically a bibenzyl, found in various plant species, notably in the heartwood of pines (Pinus species)[1]. It is recognized for its potential as a tyrosinase inhibitor and other pharmacological properties[2]. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-performance liquid chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for the analysis of such phenolic compounds[3]. This document provides a detailed protocol for the quantification of this compound, from sample preparation to HPLC-UV analysis and method validation considerations.

Experimental

  • This compound analytical standard (>98% purity)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Plant material (e.g., dried and powdered heartwood of Pinus species)

  • Syringe filters (0.45 µm)

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of phenolic compounds[1][4].

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

Based on the analysis of similar phenolic compounds in plant extracts, the following starting conditions are recommended[1][4]:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient can be optimized, for instance, starting with a lower percentage of mobile phase B and gradually increasing it to elute compounds with increasing hydrophobicity. A potential starting gradient could be: 0-30 min, 10-70% B; 30-35 min, 70-100% B; 35-40 min, 100% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: this compound exhibits strong UV absorption at approximately 210 nm, which can be used for detection[1]. A photodiode array detector would be beneficial to monitor the entire UV spectrum and ensure peak purity.

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct a calibration curve.

The extraction of this compound from plant material is a critical step to ensure accurate quantification[5].

  • Grinding: Grind the dried plant material (e.g., pine heartwood) into a fine powder to increase the surface area for extraction.

  • Extraction: Accurately weigh about 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol (or another suitable solvent like 70% ethanol)[4].

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30-60 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If the concentration of this compound is expected to be high, dilute the extract with the mobile phase to fall within the linear range of the calibration curve.

Method Validation

For reliable quantitative results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of a blank, the standard, and the plant extract.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting the working standard solutions and plotting the peak area against the concentration. A correlation coefficient (R²) close to 1 indicates good linearity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

The quantitative data for a validated HPLC-UV method for this compound could be summarized as follows. Please note that the values presented in the table are hypothetical and should be determined experimentally during method validation.

ParameterResult
Retention Time (min) ~ 15.2 (Hypothetical)
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Pine Wood) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) & Sonication grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration sample_vial Sample for HPLC filtration->sample_vial hplc_system HPLC System (C18 Column) sample_vial->hplc_system dihydropinosylvin_std This compound Standard stock_solution Stock Solution Preparation dihydropinosylvin_std->stock_solution working_standards Working Standard Dilutions stock_solution->working_standards std_vial Standards for HPLC working_standards->std_vial std_vial->hplc_system chromatographic_separation Chromatographic Separation hplc_system->chromatographic_separation uv_detection UV Detection (210 nm) chromatographic_separation->uv_detection chromatogram Chromatogram Acquisition uv_detection->chromatogram calibration_curve Calibration Curve Generation chromatogram->calibration_curve Peak Area of Standards quantification Quantification of this compound chromatogram->quantification Peak Area of Sample calibration_curve->quantification Linear Regression

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method outlined in this application note provides a reliable and accessible approach for the quantification of this compound in plant extracts. The protocol for sample preparation and the suggested chromatographic conditions serve as a strong starting point for method development and validation. Proper validation of the method is essential to ensure accurate and precise results for research, quality control, and regulatory purposes.

References

Protocol for In Vitro Cytotoxicity Assay of Dihydropinosylvin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid, has demonstrated potential as an anti-tumor agent. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The described methods include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and cell cycle analysis by flow cytometry. Furthermore, a proposed signaling pathway for the cytotoxic action of this compound is presented, based on evidence from structurally related compounds.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and related stilbenoids against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineAssay DurationIC50 (µM)Reference
This compoundHTB-26 (Breast)Not Specified10 - 50[1]
This compoundPC-3 (Prostate)Not Specified10 - 50[1]
This compoundHepG2 (Liver)Not Specified10 - 50[1]
3,4,5-trimethoxy-4'-bromo-cis-stilbeneA549 (Lung)Not Specified0.03[2]
ResveratrolA549 (Lung)Not Specified33.0[2]

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2).

  • Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • 6-well plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • This compound working solutions

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle_assay compound_prep This compound Preparation compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion dhp This compound rtk Receptor Tyrosine Kinases (RTKs) dhp->rtk Inhibition? pi3k PI3K dhp->pi3k Inhibition p53 p53 dhp->p53 Activation rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->p53 bax Bax (Pro-apoptotic) bcl2->bax cytochrome_c Cytochrome c bax->cytochrome_c p53->bax Activation p21 p21 p53->p21 cyclinB1_cdc2 Cyclin B1/Cdc2 p21->cyclinB1_cdc2 g2m_arrest G2/M Arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.

Discussion of Proposed Signaling Pathway

Based on studies of structurally related stilbenoids and other natural compounds, this compound is hypothesized to exert its cytotoxic effects through multiple mechanisms. It may induce G2/M cell cycle arrest and apoptosis in cancer cells.[4][5]

Cell Cycle Arrest: this compound may induce G2/M phase cell cycle arrest by upregulating the tumor suppressor protein p53.[4] Activated p53 can then increase the expression of p21, a cyclin-dependent kinase inhibitor, which in turn inhibits the Cyclin B1/Cdc2 complex, a key regulator of the G2/M transition.[6]

Apoptosis Induction: The apoptotic effects of this compound are likely mediated through the intrinsic mitochondrial pathway. Upregulation of p53 can lead to an increased expression of the pro-apoptotic protein Bax, while concurrently downregulating the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[9] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[9]

Inhibition of Pro-Survival Pathways: this compound may also inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways. Inhibition of the PI3K/Akt pathway can lead to decreased phosphorylation and activation of Akt, which would otherwise promote cell survival by inhibiting apoptotic proteins.[10][11] Similarly, modulation of the MAPK pathway could contribute to the overall cytotoxic effect.[12] Further research is needed to fully elucidate the precise molecular targets of this compound within these pathways.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Dihydropinosylvin using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid, is recognized for its potential therapeutic properties, including its antioxidant capacity. The ability to neutralize free radicals is a key mechanism through which compounds like this compound may exert protective effects against oxidative stress-related diseases. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using two widely accepted in vitro methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, leading to a measurable change in color. The protocols provided herein are designed to be followed by researchers in a laboratory setting to obtain reliable and reproducible data on the antioxidant potential of this compound and other related compounds.

Principles of the Assays

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for evaluating antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When an antioxidant is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to a stable, non-radical form (DPPH-H). This reduction is accompanied by a color change from violet to yellow, which is measured as a decrease in absorbance. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting ABTS•+ solution is dark green-blue and exhibits a strong absorption at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the concentration of the antioxidant and its radical-scavenging activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Data Presentation

Due to the limited availability of published IC50 values for this compound in DPPH and ABTS assays, the following table presents representative data for the structurally related and well-characterized stilbenoid, Resveratrol , for comparative purposes. Researchers should determine the specific IC50 values for this compound through the experimental protocols outlined below.

Table 1: Antioxidant Capacity of Resveratrol (Comparative Data)

AssayCompoundIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
DPPHResveratrol15.54[1]Vitamin C6.35[1]
ABTSResveratrol2.86[1]Vitamin C5.18[1]

IC50 (Inhibitory Concentration 50) is the concentration of the test compound required to scavenge 50% of the radicals.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store this solution in a dark bottle at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in methanol.

3. Assay Procedure

  • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of this compound solutions to separate wells.

  • Add the same volume of methanol to a well to serve as the blank.

  • To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • The control sample contains methanol and the DPPH solution.

4. Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample (DPPH solution with this compound).

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay Protocol

1. Materials and Reagents

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This solution is the ABTS•+ stock.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.020 at 734 nm.

  • This compound Stock and Working Solutions: Prepare as described in the DPPH protocol.

  • Positive Control Solutions: Prepare as described in the DPPH protocol.

3. Assay Procedure

  • In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of this compound solutions to separate wells.

  • Add the same volume of the solvent (e.g., methanol) to a well to serve as the blank.

  • To each well, add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at room temperature for a specified time (e.g., 6-10 minutes).

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

  • The control sample contains the solvent and the diluted ABTS•+ solution.

4. Calculation of Radical Scavenging Activity

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (diluted ABTS•+ solution without the sample).

  • A_sample is the absorbance of the sample (diluted ABTS•+ solution with this compound).

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock & Dilutions A1 Add Sample/Control to 96-well plate P1->A1 P2 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add DPPH Solution P2->A2 P3 Prepare Positive Control Dilutions P3->A1 A3 Incubate in Dark (30 min) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock & Dilutions A1 Add Sample/Control to 96-well plate P1->A1 P2 Prepare ABTS & K₂S₂O₈ Solutions P3 Generate ABTS•+ Radical (12-16h) P2->P3 P4 Dilute ABTS•+ to Abs ~0.7 P3->P4 A2 Add Diluted ABTS•+ Solution P4->A2 A3 Incubate (6-10 min) A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3 DPPH_Reaction DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + e⁻ or H• Antioxidant This compound-H Antioxidant_radical This compound• Antioxidant->Antioxidant_radical - e⁻ or H• ABTS_Reaction ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + e⁻ Antioxidant This compound-H Antioxidant_radical This compound• Antioxidant->Antioxidant_radical - e⁻

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Dihydropinosylvin and Other Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of phenolic compounds found in various plant species, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Dihydropinosylvin, a key stilbenoid found in Pinaceae family members like Scots pine (Pinus sylvestris), is of particular interest for its potential therapeutic applications. This document provides detailed application notes and protocols for the efficient extraction of this compound and other stilbenoids from plant matrices using Ultrasound-Assisted Extraction (UAE), a green and effective extraction technology.[1][2] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[3][4]

Data Presentation: Quantitative Extraction Data

The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of stilbenoids and related phenolic compounds from different plant sources. While specific data for this compound is limited, the presented data for total phenolics and other stilbenoids from pine species and grape canes provide valuable insights into optimizing the extraction process.

Table 1: Ultrasound-Assisted Extraction of Phenolic Compounds from Pine Species

Plant MaterialTarget CompoundsOptimal UAE ConditionsMaximum YieldReference
Pinus elliottii NeedlesTotal Phenolic Content60% Ethanol, 1:20 solid-liquid ratio, 350 W, 45 °C, 25 min40.37 mg GAE/g[5]
Maritime Pine ResiduesTotal PolyphenolsLevulinic acid:Formic acid (70:30), 0.1 g in 10 mL, 30 °C, 40 min, 80% amplitude, 37 kHzNot specified in abstract[6]
Black Pine BarkTotal Phenolic Content32.52 °C, 7.43 min, 110.68 W128.00 mg GAE/g[7]

Table 2: Ultrasound-Assisted Extraction of Stilbenoids from Grape Canes

Plant MaterialTarget CompoundsOptimal UAE ConditionsMaximum YieldReference
Grape CanesTotal Stilbenes60% Ethanol, 75 °C, 10 minNot specified in abstract[8]
Grape CanesTotal Stilbenes80% Ethanol4373 mg/kg[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound and Other Stilbenoids from Pine Heartwood

This protocol provides a general procedure for the extraction of this compound and other stilbenoids from pine heartwood. Optimization may be required for different species and equipment.

1. Sample Preparation: a. Obtain heartwood from Pinus sylvestris or other suitable pine species.[10][11] b. Dry the wood material at 40-50 °C to a constant weight. c. Grind the dried heartwood into a fine powder (e.g., to pass a 20-mesh or 0.78 mm screen).[12]

2. Ultrasound-Assisted Extraction: a. Weigh approximately 10 g of the powdered pine heartwood and place it into a 250 mL beaker or flask. b. Add 150 mL of 80% ethanol in water (v/v) to the vessel.[13] c. Place the vessel in an ultrasonic bath or use a probe-type sonicator. d. Set the extraction parameters. Based on literature for similar compounds, suggested starting points are:

  • Temperature: 50 °C[12]
  • Time: 20 minutes[12]
  • Ultrasound Frequency: 20-30 kHz[12] e. After extraction, filter the mixture through a vacuum pump to separate the extract from the solid residue. f. The solvent can be removed from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Stilbenoids

This protocol outlines a method for the quantitative analysis of this compound and other stilbenoids in the obtained extract using HPLC with Diode Array Detection (DAD).

1. Sample and Standard Preparation: a. Dissolve a known amount of the dried extract in the mobile phase (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL. b. Prepare standard solutions of this compound, pinosylvin, resveratrol, and other relevant stilbenoids in a range of concentrations (e.g., 0.5 to 50 µg/mL) to generate a calibration curve. c. Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Conditions: a. HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.[14] b. Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15] c. Mobile Phase: A gradient elution is typically used. For example:

  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run to elute compounds with increasing hydrophobicity. A typical gradient might run from 10% B to 90% B over 30-40 minutes.[14] d. Flow Rate: 0.8 - 1.0 mL/min.[14] e. Column Temperature: 30 °C.[14] f. Injection Volume: 10 - 20 µL.[14][15] g. DAD Wavelength: Monitor at multiple wavelengths. Stilbenoids typically show strong absorbance around 300-320 nm. For example, monitor at 308 nm for general stilbenoid detection.[16]

3. Quantification: a. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. b. Confirm peak identity by comparing the UV-Vis spectra obtained from the DAD with the spectra of the standards. c. Quantify the amount of each stilbenoid in the sample by using the calibration curve generated from the standard solutions.

Visualizations

Stilbenoid Biosynthesis Pathway

Stilbenoid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Stilbenes Stilbenes (e.g., Resveratrol, Pinosylvin) p_Coumaroyl_CoA->Stilbenes STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Stilbenes STS This compound This compound Stilbenes->this compound Reductase (hypothetical)

Caption: General biosynthetic pathway of stilbenoids in plants.

Anti-Inflammatory Signaling Pathway of Stilbenoids

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Stilbenoids Stilbenoids (e.g., this compound, Resveratrol) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Stilbenoids->MAPK_Pathway Inhibits IKK IKK Stilbenoids->IKK Inhibits Receptor->MAPK_Pathway Receptor->IKK AP1 AP-1 MAPK_Pathway->AP1 IκB IκB IKK->IκB Inhibits phosphorylation NF_κB NF-κB IκB->NF_κB Sequesters Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) NF_κB->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Caption: Stilbenoids' inhibitory effect on inflammatory pathways.

References

Application Notes and Protocols for Dihydropinosylvin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid found in various plant species, belongs to a class of phenolic compounds known for their diverse biological activities. While research into natural products for novel antimicrobial agents is escalating, specific data on the antimicrobial susceptibility of this compound remains limited in publicly accessible literature. These application notes provide detailed protocols for the systematic evaluation of the antimicrobial properties of this compound and its potential synergistic interactions with conventional antibiotics.

The following protocols are foundational methods in antimicrobial susceptibility testing and have been adapted for the evaluation of a natural product like this compound. These methodologies will enable researchers to determine its minimum inhibitory concentration (MIC), assess synergistic effects, and characterize its bactericidal or bacteriostatic activity.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data to be determined
Escherichia coliATCC 25922Data to be determined
Pseudomonas aeruginosaATCC 27853Data to be determined
Candida albicansATCC 90028Data to be determined
Methicillin-resistantClinical IsolateData to be determined
Staphylococcus aureus (MRSA)

Table 2: Synergistic Activity of this compound with Conventional Antibiotics (Checkerboard Assay)

MicroorganismAntibioticMIC of Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC Index (FICI)Interpretation
S. aureusGentamicinData to be determinedData to be determinedData to be determinedData to be determinedSynergy/Additive/Indifference/Antagonism
E. coliCiprofloxacinData to be determinedData to be determinedData to be determinedData to be determinedSynergy/Additive/Indifference/Antagonism
P. aeruginosaMeropenemData to be determinedData to be determinedData to be determinedData to be determinedSynergy/Additive/Indifference/Antagonism

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., gentamicin, ciprofloxacin)

  • Solvent control (e.g., DMSO)

  • Sterile multichannel pipettes and tips

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of inoculum.

    • Sterility Control: A well containing 200 µL of uninoculated broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the inoculum to ensure it does not inhibit microbial growth.

    • Positive Control: A row with a standard antibiotic prepared in the same manner as this compound.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock D Perform Serial Dilutions of this compound A->D B Standardize Microbial Inoculum (0.5 McFarland) E Inoculate wells with standardized culture B->E C Prepare 96-well plate with broth C->D D->E F Include Growth, Sterility, and Solvent Controls E->F G Incubate at 37°C for 18-24h F->G H Visually assess for turbidity G->H I Determine MIC (Lowest concentration with no growth) H->I

Broth Microdilution Workflow for MIC Determination.
Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between this compound and a conventional antibiotic.[4][5][6]

Materials:

  • This compound and antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Appropriate broth medium

  • Standardized microbial inoculum

Procedure:

  • Plate Setup:

    • Along the x-axis of the 96-well plate, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of the antibiotic.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include a row with only this compound dilutions and a column with only antibiotic dilutions to determine their individual MICs in the same experiment.

  • Inoculation:

    • Inoculate all wells with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Assay_Workflow cluster_setup Plate Setup cluster_analysis Analysis & Interpretation cluster_interpretation FICI Interpretation A Serial Dilute this compound (X-axis) C Inoculate with Standardized Culture A->C B Serial Dilute Antibiotic (Y-axis) B->C D Incubate Plate C->D E Determine MICs (Alone & Combination) D->E F Calculate FIC Index (FICI) E->F G Interpret FICI Value F->G H Synergy (≤ 0.5) G->H FICI ≤ 0.5 I Indifference (>0.5 to ≤4) G->I 0.5 < FICI ≤ 4 J Antagonism (>4) G->J FICI > 4

Checkerboard Assay Workflow for Synergy Testing.
Time-Kill Curve Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time, distinguishing between bactericidal and bacteriostatic effects.[7][8][9]

Materials:

  • This compound

  • Culture tubes with appropriate broth

  • Standardized microbial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube without any antimicrobial agent.

  • Inoculation:

    • Inoculate all tubes with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.

  • Interpretation:

    • Bactericidal activity: A ≥ 3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[8]

    • Bacteriostatic activity: Inhibition of growth without a significant reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Time-course Sampling cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare tubes with this compound at 0.5x, 1x, 2x, 4x MIC C Inoculate all tubes with ~5x10^5 CFU/mL A->C B Include a 'No Drug' Growth Control B->C D Take aliquots at T=0, 2, 4, 6, 8, 24 hours C->D E Perform Serial Dilutions D->E F Plate dilutions onto agar E->F G Incubate plates and count colonies (CFU) F->G H Calculate log10 CFU/mL for each time point G->H I Plot log10 CFU/mL vs. Time H->I J Bactericidal: ≥3-log10 reduction in CFU/mL I->J K Bacteriostatic: Growth inhibition I->K

Time-Kill Curve Assay Workflow.

Potential Mechanism of Action

While the specific mechanism of action for this compound is not well-documented in the available literature, polyphenolic compounds often exert their antimicrobial effects through various mechanisms.[10] These can include:

  • Disruption of the cell membrane integrity.

  • Inhibition of nucleic acid synthesis.

  • Inhibition of protein synthesis.

  • Interference with metabolic pathways.

Further research is required to elucidate the precise mechanism by which this compound may inhibit microbial growth. The protocols provided herein will serve as a foundational step in characterizing its antimicrobial profile and potential as a therapeutic agent.

References

Application Notes and Protocols for Developing a Stable Dihydropinosylvin Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As with many natural polyphenolic compounds, its progression into in vivo studies is hampered by poor aqueous solubility, which can lead to low bioavailability and inconsistent experimental outcomes. This document provides a comprehensive guide to developing a stable and effective formulation of this compound for use in preclinical in vivo research.

These application notes offer an overview of this compound's physicochemical properties, outline several established formulation strategies, and provide detailed experimental protocols. The aim is to equip researchers with the necessary information to prepare formulations that ensure consistent and reliable delivery of this compound for toxicological and efficacy studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation. Key properties are summarized in the table below. The low aqueous solubility necessitates the use of solubilizing agents and carefully designed vehicle systems for in vivo administration.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance White to off-white solid
Aqueous Solubility Poorly soluble[2][3][4]
Solubility in DMSO 100 mg/mL

Formulation Strategies for In Vivo Administration

Several strategies can be employed to formulate this compound for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study. Below are three protocols that have been successfully used to achieve a this compound concentration of ≥ 2.5 mg/mL.

Formulation Options Overview
Formulation ProtocolComponentsAchievable ConcentrationNotes
Protocol 1: Co-Solvent Formulation DMSO, PEG300, Tween-80, Saline≥ 2.5 mg/mLSuitable for intravenous or intraperitoneal injection. Use caution with repeated dosing due to potential for vehicle-related toxicity.
Protocol 2: Cyclodextrin-Based Formulation DMSO, SBE-β-CD in Saline≥ 2.5 mg/mLSulfobutyl ether β-cyclodextrin (SBE-β-CD) enhances solubility by forming an inclusion complex. Generally well-tolerated.
Protocol 3: Lipid-Based Formulation DMSO, Corn Oil≥ 2.5 mg/mLIdeal for oral gavage. The lipid vehicle can enhance absorption from the gastrointestinal tract.

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is the starting point for preparing the final dosing formulations. Given its high solubility in Dimethyl Sulfoxide (DMSO), this is the recommended solvent for the initial stock.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the mixture vigorously until the powder is completely dissolved.

  • If necessary, use a sonicator to aid dissolution.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 1: Co-Solvent Formulation

This protocol utilizes a combination of solvents to maintain this compound in solution upon dilution into an aqueous vehicle.

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Workflow:

G cluster_0 Preparation of Co-Solvent Formulation stock This compound Stock (100 mg/mL in DMSO) peg Add PEG300 stock->peg mix1 Vortex to Mix peg->mix1 tween Add Tween-80 mix1->tween mix2 Vortex to Mix tween->mix2 saline Add Saline mix2->saline final_mix Vortex to Final Homogenous Solution saline->final_mix final_solution Final Formulation (e.g., 2.5 mg/mL) final_mix->final_solution

Co-Solvent Formulation Workflow

Step-by-Step Procedure (for a final concentration of 2.5 mg/mL):

  • To prepare 1 mL of the final formulation, begin by adding 400 µL of PEG300 to a sterile conical tube.

  • Add 25 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300.

  • Vortex thoroughly to ensure the DMSO stock is fully dispersed in the PEG300.

  • Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.

  • Slowly add 525 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

  • The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used to redissolve the compound.

Protocol 2: Cyclodextrin-Based Formulation

This method uses a modified cyclodextrin to encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD), as a 20% (w/v) solution in sterile saline

  • Sterile conical tubes

Workflow:

G cluster_1 Preparation of Cyclodextrin Formulation stock This compound Stock (100 mg/mL in DMSO) sbecd Add 20% SBE-β-CD in Saline stock->sbecd mix Vortex to Homogenous Solution sbecd->mix final_solution Final Formulation (e.g., 2.5 mg/mL) mix->final_solution

Cyclodextrin Formulation Workflow

Step-by-Step Procedure (for a final concentration of 2.5 mg/mL):

  • To prepare 1 mL of the final formulation, start with 975 µL of a 20% SBE-β-CD solution in saline in a sterile conical tube.

  • Add 25 µL of the 100 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.

  • Vortex the mixture thoroughly until a clear, homogenous solution is formed.

Protocol 3: Lipid-Based Formulation

This protocol is suitable for oral administration, where the lipid base can aid in the absorption of this compound.

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Corn oil, sterile

  • Sterile conical tubes

Workflow:

G cluster_2 Preparation of Lipid-Based Formulation stock This compound Stock (100 mg/mL in DMSO) oil Add Corn Oil stock->oil mix Vortex to Homogenous Solution oil->mix final_solution Final Formulation (e.g., 2.5 mg/mL) mix->final_solution G cluster_pathway Putative Anti-Inflammatory and Antioxidant Signaling of this compound cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway DHP This compound IKK IKK DHP->IKK inhibits Keap1 Keap1 DHP->Keap1 disrupts interaction IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates COX2 COX-2 NFkB_nucleus->COX2 induces Inflammation Inflammation COX2->Inflammation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Application Notes and Protocols: Dihydropinosylvin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid found in various plant species, notably in the genus Pinus, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties. As research into the therapeutic potential of this phytochemical expands, the need for standardized analytical methods for its quantification becomes paramount. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) for quantification and outlining its known and potential interactions with key signaling pathways.

Phytochemical Analysis: Quantification of this compound by HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is crucial for the accurate quantification of this compound in plant extracts and other matrices. While a specific validated method for this compound is not widely published, a reliable method can be adapted from established protocols for similar phenolic compounds, such as other stilbenoids or phenolics found in Pinus species.[1][2]

Proposed HPLC-DAD Method

This proposed method is based on common parameters for the analysis of phenolic compounds and should be validated in-house for specific applications.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series or equivalent with DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[5]
Gradient Elution 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B (hold)30-35 min: 90-10% B35-40 min: 10% B (hold)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated λmax around 280-310 nm based on the conjugated system of the molecule. A DAD detector will allow for the determination of the optimal wavelength.[6][7]
Injection Volume 10 µL
Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol by ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Repeat the extraction process twice more.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC injection.

3. Method Validation Parameters (Hypothetical)

The following table presents typical validation parameters that should be established for this method.

Table 2: Typical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999[8][9]
Linear Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[10]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[10]
Accuracy (% Recovery) 80 - 120%[5]
Precision (% RSD) < 2% for repeatability and intermediate precision[9]
Solution Stability Stable for at least 24 hours at room temperature and 72 hours at 4 °C[11][12]

Workflow for HPLC Quantification of this compound

HPLC_Workflow Standard This compound Standard HPLC HPLC-DAD Analysis Standard->HPLC PlantSample Plant Sample Extraction Extraction PlantSample->Extraction Filtration Filtration Extraction->Filtration Filtration->HPLC Quantification Quantification HPLC->Quantification

Figure 1: HPLC quantification workflow.

Signaling Pathway Involvement

This compound's biological activities are attributed to its interaction with various cellular signaling pathways. While direct studies on this compound are limited, its effects can be inferred from research on structurally related stilbenoids and phenolic compounds.

Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition

Chronic inflammation is linked to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[13] Phenolic compounds are known to inhibit these pathways.

a) NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammatory responses.[14] this compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1][15]

Experimental Protocol: Assessing NF-κB Inhibition

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Analysis:

    • Western Blot: Analyze cell lysates for the phosphorylation of IKK and IκBα, and for the levels of p65 in both cytosolic and nuclear fractions.[9][16]

    • Immunofluorescence: Visualize the nuclear translocation of p65 using fluorescence microscopy.[17]

    • Reporter Assay: Use a luciferase reporter construct containing NF-κB binding sites to quantify NF-κB transcriptional activity.

NF-κB Inhibition Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 degrades, releasing p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocates Genes Pro-inflammatory Genes p65_p50_nuc->Genes activates transcription DHP This compound DHP->IKK inhibits

Figure 2: Potential inhibition of the NF-κB pathway.

b) MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another crucial regulator of inflammation.[8][18] this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these kinases.[19]

Experimental Protocol: Assessing MAPK Inhibition

  • Cell Culture and Treatment: Follow the same initial steps as for the NF-κB assay.

  • Analysis (Western Blot): Analyze cell lysates for the phosphorylation status of ERK, JNK, and p38 using phospho-specific antibodies.[20]

MAPK Inhibition Pathway

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse DHP This compound DHP->MAPK inhibits phosphorylation

Figure 3: Potential inhibition of the MAPK pathway.
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Many phenolic compounds are known to be competitive or mixed-type inhibitors of tyrosinase.[10][21] this compound, with its phenolic structure, is a potential tyrosinase inhibitor.

Experimental Protocol: Assessing Tyrosinase Inhibition

  • Enzyme Assay:

    • Prepare a reaction mixture containing mushroom tyrosinase in a phosphate buffer.

    • Add various concentrations of this compound.

    • Initiate the reaction by adding L-DOPA as a substrate.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a spectrophotometer.

  • Kinetic Analysis: Determine the type of inhibition (competitive, non-competitive, or mixed) by performing the enzyme assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk plots.[22]

  • Molecular Docking: Use computational modeling to predict the binding mode of this compound to the active site of tyrosinase.[23][24][25]

Tyrosinase Inhibition Mechanism

Tyrosinase_Inhibition Tyrosinase Tyrosinase Dopachrome Dopachrome (Product) Tyrosinase->Dopachrome converts L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase binds to active site DHP This compound DHP->Tyrosinase competitively binds to active site

Figure 4: Competitive inhibition of tyrosinase.

Conclusion

This compound holds promise as a bioactive compound with therapeutic potential. The protocols and application notes provided herein offer a framework for its standardized analysis and for investigating its mechanisms of action. The proposed HPLC-DAD method, once validated, will enable accurate quantification, which is essential for quality control and for correlating its concentration with biological activity. Further research to confirm the direct effects of this compound on the NF-κB, MAPK, and tyrosinase pathways will be crucial for its development as a therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting low yield of Dihydropinosylvin during solvent extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solvent extraction of Dihydropinosylvin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a stilbenoid, a type of natural phenolic compound. It is commonly found in plants of the Pinus genus, particularly in the bark and heartwood of species like Scots pine (Pinus sylvestris).

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for efficient extraction. Polar solvents are generally effective for extracting phenolic compounds like this compound. Aqueous ethanol (a mixture of ethanol and water) and methanol are commonly used. The optimal concentration of ethanol in water is often found to be in the range of 50-80%.

Q3: What are the key factors that influence the yield of this compound during solvent extraction?

Several factors can significantly impact the extraction yield:

  • Solvent Choice and Polarity: The solvent must effectively solubilize this compound.

  • Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may cause degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the this compound.

  • Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction, leading to higher efficiency.

  • Solid-to-Solvent Ratio: An adequate volume of solvent is necessary to ensure complete extraction.

Q4: What analytical methods are typically used to quantify the yield of this compound?

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and accurate method for separating, identifying, and quantifying this compound in plant extracts[1][2].

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during solvent extraction.

dot

Caption: Troubleshooting workflow for low this compound yield.

Issue 1: Inadequate Plant Material Preparation

Question: Could the condition of my plant material be the cause of low yield?

Answer: Yes, the quality and preparation of the plant material are crucial.

  • Incorrect Plant Species or Part: Ensure you are using the correct species of Pinus and the appropriate part (e.g., bark, heartwood) known to be rich in this compound.

  • Improper Drying: Plant material should be thoroughly dried to prevent enzymatic degradation of phenolic compounds.

  • Incorrect Particle Size: The plant material should be ground to a fine powder to maximize the surface area for extraction.

Issue 2: Suboptimal Solvent System

Question: I am not getting a good yield with my current solvent. What should I change?

Answer: Your solvent system may not be optimal for this compound.

  • Solvent Polarity: this compound is a polar molecule. Ensure you are using a solvent of appropriate polarity. While pure ethanol or methanol can be used, aqueous mixtures (e.g., 50-80% ethanol in water) often provide better results for extracting phenolic compounds[3][4].

  • Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. A typical starting point is a 10:1 to 20:1 solvent-to-solid ratio (v/w).

Issue 3: Inefficient Extraction Parameters

Question: How do I know if my extraction time and temperature are appropriate?

Answer: Extraction parameters need to be optimized for your specific setup.

  • Temperature: While higher temperatures can increase extraction efficiency, excessive heat can lead to the degradation of this compound. A temperature range of 40-60°C is a good starting point for many solvent extractions of phenolic compounds[5].

  • Extraction Time: The extraction should be long enough to allow for maximum recovery. For techniques like maceration, this could be several hours. For ultrasound-assisted extraction (UAE), shorter times may be sufficient[6][7].

  • Agitation: Constant agitation (e.g., stirring or shaking) is important to ensure good mixing and mass transfer between the solvent and the plant material.

Issue 4: Degradation or Loss of Compound

Question: I seem to be losing my compound after the extraction. Why might this be happening?

Answer: this compound can be sensitive to heat and light.

  • Degradation During Solvent Removal: When removing the solvent after extraction (e.g., using a rotary evaporator), use a low temperature (e.g., < 40°C) to prevent thermal degradation.

  • Exposure to Light: Phenolic compounds can be light-sensitive. Protect your extracts from direct light during and after extraction.

  • Oxidation: Exposure to air for prolonged periods can lead to oxidation.

Data Presentation

The following tables summarize the impact of different extraction parameters on the yield of phenolic compounds from pine bark, which can be indicative of this compound yield.

Table 1: Effect of Solvent on Total Phenolic Content (TPC) in Pinus Bark Extracts

SolventTotal Phenolic Content (mg GAE/g DW)Reference
Water55.3 ± 2.1[3]
50% Ethanol73.5 ± 1.8[3]
Ethanol68.2 ± 1.5[3]

GAE: Gallic Acid Equivalents; DW: Dry Weight

Table 2: Effect of Extraction Temperature on the Yield of Pinosylvin Derivatives from Pinus Twigs

CompoundYield at Spring Harvest (mg/100g)Yield at Autumn Harvest (mg/100g)Reference
Pinosylvin 3-methoxy-5-O-β-D-glucoside379.33312.19[8][9]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Pinus sylvestris Bark
  • Sample Preparation:

    • Dry the Pinus sylvestris bark at 40-50°C until a constant weight is achieved.

    • Grind the dried bark into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 10 g of the powdered bark and place it in a flask.

    • Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1).

    • Stir the mixture at 50°C for 2 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Quantification:

    • Redissolve the dried extract in a known volume of methanol.

    • Analyze the concentration of this compound using HPLC-DAD.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Pine Bark
  • Sample Preparation:

    • Prepare the dried and powdered pine bark as described in Protocol 1.

  • Extraction:

    • Place 1 g of the powdered bark in an extraction vessel.

    • Add 20 mL of 80% methanol.

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C[6][7].

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1.

  • Quantification:

    • Perform HPLC-DAD analysis as described in Protocol 1.

Mandatory Visualization

dot

References

Addressing the poor aqueous solubility of Dihydropinosylvin for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydropinosylvin, focusing on challenges related to its poor aqueous solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring stilbenoid with potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. However, its hydrophobic nature leads to very poor solubility in aqueous solutions, which are the basis for most biological assays. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.

Q2: What is the known solubility of this compound?

Q3: What are the common signs of solubility issues in my bioassay?

Common indicators of solubility problems include:

  • Visible precipitation: Cloudiness, crystals, or a film in your assay wells or stock solutions.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: Abrupt plateaus or bell-shaped curves that are not biologically plausible.

  • Lower than expected potency: The compound may appear less active than it truly is because the actual concentration in solution is much lower than the nominal concentration.

Q4: Can I just use a higher concentration of DMSO to dissolve this compound?

While DMSO is an effective solvent, high concentrations can be toxic to cells and may interfere with assay components, leading to misleading results. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% (v/v), and to always include a vehicle control with the same DMSO concentration as your test wells.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Problem: You have a concentrated stock of this compound in DMSO, but it precipitates when you dilute it into your aqueous assay buffer (e.g., Phosphate Buffered Saline - PBS).

Possible Causes:

  • The aqueous buffer cannot maintain this compound in solution at the desired concentration.

  • The final concentration of the organic co-solvent (DMSO) is too low to maintain solubility.

Solutions:

  • Optimize Co-solvent System: Instead of relying solely on DMSO, consider a mixed-solvent system. The use of co-solvents can significantly enhance the aqueous solubility of hydrophobic compounds.[1]

  • Incorporate Surfactants: Non-ionic surfactants like Tween-80 can help to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.

  • Utilize Cyclodextrins: Cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[1]

  • Sonication and Heating: Gentle heating and/or sonication can sometimes help to redissolve small amounts of precipitate, but be cautious as this may not result in a thermodynamically stable solution.[1]

Quantitative Data on Solubilization Strategies
Solubilizing Agent / Co-solventConcentrationAchievable this compound ConcentrationReference
DMSO100%100 mg/mL (466.72 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline-≥ 2.5 mg/mL (11.67 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)-≥ 2.5 mg/mL (11.67 mM)[1]
10% DMSO, 90% Corn Oil-≥ 2.5 mg/mL (11.67 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Bioassays

This protocol provides a method for preparing this compound solutions to minimize precipitation in aqueous-based bioassays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline solution (0.9% NaCl) or appropriate aqueous buffer

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.[1] Store this stock solution at -20°C or -80°C for long-term stability.

  • Prepare an Intermediate Co-solvent Mixture:

    • In a sterile tube, prepare a co-solvent mixture. For example, to prepare a working solution with 10% DMSO, 40% PEG300, and 5% Tween-80, you can proceed as follows for a final volume of 1 mL.[1]

  • Prepare the Final Working Solution:

    • Take 100 µL of the 25 mg/mL this compound stock in DMSO.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Finally, add 450 µL of sterile saline or your assay buffer to reach a final volume of 1 mL. This will give you a final this compound concentration of 2.5 mg/mL.

    • Always prepare a vehicle control containing the same final concentrations of all solvents (10% DMSO, 40% PEG300, 5% Tween-80 in saline/buffer) but without this compound.

  • Application to Bioassay:

    • When adding the working solution to your assay wells, ensure that the final concentration of the organic solvents is compatible with your cell line or assay system. Perform a vehicle control test to assess the impact of the solvent mixture on your assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on data from the structurally related compound resveratrol, and a general workflow for addressing solubility issues.

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble This compound Stock Prepare High Conc. Stock in 100% DMSO Start->Stock Dilute Dilute in Aqueous Buffer Stock->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Assay Proceed with Bioassay Precipitate->Assay No Optimize Optimize Solubilization (Co-solvents, Surfactants, Cyclodextrins) Precipitate->Optimize Yes ReDilute Prepare New Working Solution Optimize->ReDilute ReDilute->Dilute

A workflow for addressing this compound solubility.

G cluster_1 Potential this compound-Modulated Signaling Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Nrf2 Nrf2 Pathway DHP This compound PI3K PI3K DHP->PI3K Inhibition Raf Raf DHP->Raf Inhibition Nrf2 Nrf2 DHP->Nrf2 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

Potential signaling pathways modulated by this compound.

References

Overcoming co-elution of interfering compounds in HPLC analysis of Dihydropinosylvin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of Dihydropinosylvin. It is designed for researchers, scientists, and drug development professionals encountering challenges with co-elution of interfering compounds.

Troubleshooting Guide: Co-elution Issues

This guide addresses specific experimental issues in a question-and-answer format.

Q1: How can I determine if an asymmetrical or broad peak is caused by co-elution?

A: A symmetrical peak is a good indicator of a pure compound, but perfect co-elution can still occur without obvious distortion.[1] However, there are several signs to look for:

  • Peak Shoulders: The most apparent sign is a "shoulder" on the main peak, which indicates the presence of a closely eluting, unresolved compound.[1]

  • Peak Tailing or Fronting: While tailing can be caused by other issues like column degradation or secondary interactions with silanols, it can also suggest a hidden co-eluting impurity.[2]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform a peak purity analysis.[1] A DAD detector collects multiple UV spectra across the peak; if the spectra are not identical, it signals potential co-elution.[1] Similarly, an MS detector can reveal different mass-to-charge ratios across the peak elution profile.[1]

Q2: An unknown peak is co-eluting with my this compound peak. How can I improve the separation?

A: Resolving co-eluting peaks requires modifying the chromatographic conditions to alter the selectivity of the separation. The goal is to change the relative retention times of this compound and the interfering compound. Consider the following strategies, starting with the simplest adjustments.

  • Optimize the Mobile Phase:

    • Change Solvent Strength (Isocratic): In reversed-phase HPLC, weakening the mobile phase (i.e., increasing the percentage of the aqueous component) will increase the retention time of both compounds, which can sometimes improve resolution.[1]

    • Modify the Gradient Slope (Gradient Elution): A shallower gradient decreases the rate of change in mobile phase strength, allowing more time for compounds to separate on the column. This is often a very effective way to improve the resolution of closely eluting peaks.

    • Adjust pH: If the interfering compound is ionizable, adjusting the mobile phase pH can significantly change its retention time relative to the non-ionizable this compound.[2]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter separation selectivity due to different interactions with the stationary phase.[2]

  • Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase viscosity and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease resolution if it affects both compounds similarly.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. Different stationary phases provide different selectivities.[3]

    • If you are using a standard C18 column, consider a Phenyl or Cyano-bonded phase. These phases offer different interaction mechanisms (e.g., pi-pi interactions on a Phenyl column) that can significantly alter the elution order and resolve co-eluting compounds.[3]

Q3: My sample matrix is very complex (e.g., a crude plant extract). What sample preparation techniques can help remove interferences before HPLC analysis?

A: Proper sample preparation is critical for removing interfering compounds and preventing issues like co-elution and column contamination.[4][5]

  • Filtration: This is the most basic and essential step. Filtering the sample through a 0.22 µm or 0.45 µm syringe filter removes particulate matter that can clog the column.[4][6]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic phase).[7] This can be used to selectively extract this compound and leave behind more polar or non-polar interferences.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration.[8] A sample is passed through a cartridge containing a solid adsorbent.

    • For this compound from a plant extract, a reversed-phase (C18) SPE cartridge can be used to bind the analyte and other hydrophobic compounds, while polar interferences are washed away.[8] The analyte is then eluted with a stronger organic solvent.

    • Alternatively, using a different SPE chemistry than your analytical column (orthogonal chemistry) can be more effective at selectively removing interferences.[7]

Frequently Asked Questions (FAQs)

Q: What are the typical physicochemical properties of this compound relevant to HPLC?

A: Understanding the properties of this compound helps in method development. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₂[9][10][11]
Molecular Weight214.26 g/mol [10][11]
XLogP3-AA3.4[10][12]
Hydrogen Bond Donors2[10]
Hydrogen Bond Acceptors2[10]

Q: What is a good starting point for a reversed-phase HPLC method for this compound analysis?

A: A general-purpose reversed-phase method is a good starting point. You can refine it based on your specific sample and instrument. See "Protocol 1" below for a detailed example. A typical setup would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Detection: UV detector at approximately 280-285 nm.

  • Mode: Gradient elution.

Q: What types of compounds commonly co-elute with this compound in natural product extracts?

A: In complex matrices like plant extracts, this compound (a stilbenoid) may co-elute with other structurally similar compounds.[9] Potential interferences include other stilbenoids, flavonoids, phenolic acids, and flavanones, which are often present in the same natural sources.[13]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and DAD or UV detector.

  • Chromatographic Conditions:

    • Column: C18 bonded silica, 250 mm length x 4.6 mm internal diameter, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 35
      20.0 65
      25.0 90
      30.0 90
      30.1 35

      | 35.0 | 35 |

  • Sample Preparation:

    • Dissolve the extract or standard in a methanol/water (50:50) mixture.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Protocol 2: Solid-Phase Extraction (SPE) for Plant Extract Clean-up

This protocol describes a general procedure for cleaning up a plant extract to reduce matrix interference.

  • Materials:

    • C18 SPE Cartridge (e.g., 500 mg, 6 mL).

    • SPE vacuum manifold.

    • Solvents: Methanol, HPLC-grade water.

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of water. Do not let the cartridge run dry.

    • Sample Loading: Dissolve the plant extract in a minimal amount of methanol and dilute with water (to <10% methanol). Load the sample onto the cartridge at a slow flow rate.

    • Washing: Pass 5 mL of a weak solvent mixture (e.g., 10% methanol in water) through the cartridge to wash away polar interferences.

    • Elution: Elute the this compound and other retained compounds with 5 mL of methanol or acetonitrile.

    • Final Step: Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and method development.

G start Co-elution Suspected (Broad/Asymmetric Peak) purity Check Peak Purity (DAD Scan or MS) start->purity mobile_phase Optimize Mobile Phase (Gradient, pH, Solvent Type) purity->mobile_phase Impure resolved Peaks Resolved mobile_phase->resolved Yes not_resolved1 Still Not Resolved mobile_phase->not_resolved1 sample_prep Improve Sample Preparation (SPE, LLE) sample_prep->resolved Yes change_column Change Column Selectivity (e.g., C18 to Phenyl) change_column->resolved Yes not_resolved2 Still Not Resolved change_column->not_resolved2 not_resolved1->change_column No not_resolved2->sample_prep No

Caption: A logical workflow for troubleshooting co-elution problems in HPLC.

G start Initial Sample particulates High Particulate Matter? start->particulates filtration Filtration (0.45 µm) particulates->filtration Yes complexity Complex Matrix with Many Interferences? particulates->complexity No filtration->complexity spe Solid-Phase Extraction (SPE) complexity->spe Yes direct_injection Direct Injection complexity->direct_injection No final_sample Sample Ready for HPLC spe->final_sample lle Liquid-Liquid Extraction (LLE) direct_injection->final_sample

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Strategies to prevent the degradation of Dihydropinosylvin during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydropinosylvin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound, a stilbenoid, is susceptible to degradation from several factors, similar to other phenolic compounds. The primary culprits are:

  • Light: Exposure to both UV and fluorescent light can cause isomerization from the trans- to the cis-form and other photochemical reactions.[1]

  • Elevated Temperature: Temperatures above ambient can accelerate degradation reactions.

  • pH: Extremes in pH (both acidic and basic conditions) can catalyze hydrolysis and other degradation pathways.

  • Oxidation: As a phenolic compound with antioxidant properties, this compound is prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes can degrade the compound if samples are not handled properly.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: Proper storage is critical to maintaining the integrity of your this compound samples.

  • Solid Form: Store solid this compound in a tightly sealed, amber vial in a desiccator at -20°C or -80°C.

  • Stock Solutions: For short-term storage (up to one month), solutions can be stored at -20°C. For long-term storage (up to six months), it is recommended to store solutions at -80°C.[2] To minimize freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent can impact stability. For instance, the stability of a similar compound, astilbin, was found to be greater in 50% ethanol than in methanol or water.[3] It is advisable to use high-purity, HPLC-grade solvents and to degas them to remove dissolved oxygen.

Q4: How can I prevent the degradation of this compound in solution during my experiments?

A4: To minimize degradation in solution, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants to your solutions can help prevent oxidative degradation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT) at low concentrations (e.g., 0.01-0.1%).[4][5]

  • Work in Low Light Conditions: Prepare and handle solutions under amber or low-intensity light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Control Temperature: Keep solutions on ice or in a cooled autosampler during analysis.

  • pH Control: If possible, buffer your solutions to a slightly acidic pH (around 5-6), as many phenolic compounds exhibit greater stability in this range.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Your Chromatogram

Possible Cause 1: Degradation Products

  • Appearance: You may observe new peaks, often with different retention times than your this compound standard. Stilbenoids are known to undergo trans-cis isomerization upon exposure to light, which can result in a new peak.[1] Oxidation can also lead to various degradation products.

  • Solution:

    • Confirm Degradation: Re-prepare your sample, taking extra precautions to protect it from light and heat, and inject it immediately. If the unknown peaks are reduced or absent, degradation is the likely cause.

    • Identify Degradants: If you have access to a mass spectrometer (LC-MS), you can obtain mass-to-charge ratios of the unknown peaks to help identify the degradation products.

    • Prevent Future Degradation: Implement the preventative strategies outlined in the FAQs, such as working under low light, using antioxidants, and controlling temperature.

Possible Cause 2: Contamination

  • Appearance: Ghost peaks or a noisy baseline can indicate contamination from solvents, glassware, or the HPLC system itself.

  • Solution:

    • Run a Blank: Inject your solvent blank to see if the unexpected peaks are present. If so, the contamination is likely from your mobile phase or system.

    • Clean Your System: Flush the HPLC system with an appropriate cleaning solution. Ensure all solvents are freshly prepared with high-purity reagents.

    • Check Glassware: Ensure all glassware is thoroughly cleaned.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause 1: Secondary Interactions

  • Appearance: Peak tailing is common for phenolic compounds due to interactions with residual silanols on the HPLC column.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.

    • Use a Different Column: Modern HPLC columns with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) may provide better peak shape for phenolic compounds.

Possible Cause 2: Column Overload

  • Appearance: Peak fronting can occur if the concentration of the injected sample is too high.

  • Solution:

    • Dilute Your Sample: Reduce the concentration of your sample and re-inject.

Issue 3: Inconsistent or Decreasing Peak Area (Poor Reproducibility)

Possible Cause 1: Sample Degradation in the Autosampler

  • Appearance: The peak area of your analyte consistently decreases over a sequence of injections.

  • Solution:

    • Use a Cooled Autosampler: Set the autosampler temperature to 4-10°C to slow down degradation.

    • Limit Time in Autosampler: If a cooled autosampler is not available, limit the number of samples in a single run or re-prepare samples for longer sequences.

    • Add Antioxidant to Diluent: Consider adding a small amount of ascorbic acid to your sample diluent.

Possible Cause 2: System Instability

  • Appearance: Erratic fluctuations in peak area.

  • Solution:

    • Check for Leaks: Inspect all fittings and connections in your HPLC system for leaks.

    • Ensure Proper Degassing: Air bubbles in the mobile phase can cause flow rate inconsistencies. Ensure your mobile phase is thoroughly degassed.

    • Verify Injector Precision: Perform an injector precision test to ensure it is functioning correctly.

Data on this compound Stability

While extensive quantitative data specifically for this compound is limited in the public domain, the following tables provide stability data for the closely related stilbenoid, resveratrol, and general guidance for phenolic compounds, which can be used as a starting point for experimental design.

Table 1: Influence of pH on the Stability of Resveratrol in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (approx.)
3> 300
5> 300
7120
924
11< 1

Data is generalized from studies on resveratrol and indicates that stability decreases significantly under neutral to alkaline conditions.

Table 2: Influence of Temperature on the Stability of Resveratrol in Solution (pH 7)

Temperature (°C)Degradation after 24 hours (%)
4< 5%
25~15%
40~35%
60> 60%

This data illustrates the acceleration of degradation at elevated temperatures.

Table 3: Effect of Light on Stilbenoid Stability in Methanol at Room Temperature

CompoundConditionRecovery after 2 weeks (%)
trans-ResveratrolIn dark at -20°C97-101%
trans-ResveratrolExposed to fluorescent lightSignificant degradation and isomerization

Data from a study on various stilbenes, highlighting the critical role of light protection.[1]

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Stock Solution
  • Materials:

    • This compound (solid)

    • HPLC-grade ethanol or DMSO

    • Ascorbic acid

    • Amber glass vials

    • Volumetric flasks

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound in an amber vial.

    • Prepare the solvent by dissolving ascorbic acid to a final concentration of 0.1% (w/v).

    • Add the solvent to the this compound to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly until fully dissolved.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and headspace oxygen.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow to assess the stability of this compound and to generate its degradation products.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a photostability chamber or direct sunlight.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid and base samples): Neutralize the acid and base-stressed samples to approximately pH 7 before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., gradient elution on a C18 column with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify and quantify degradation products.

Visualizations

degradation_pathway DHP This compound (trans) cis_DHP cis-Dihydropinosylvin DHP->cis_DHP Light (UV, fluorescent) Oxidized_Products Oxidized Products (e.g., quinones) DHP->Oxidized_Products Oxidation (O2, metal ions) Other_Degradants Other Degradants DHP->Other_Degradants Heat, pH extremes

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_analysis Analysis Solid Solid this compound (-20°C or -80°C, dark, desiccated) Stock Stock Solution (-80°C, amber vials, with antioxidant) Solid->Stock Dissolution Sample_Prep Sample Preparation (Low light, on ice) Stock->Sample_Prep Dilution HPLC HPLC Analysis (Cooled autosampler, acidic mobile phase) Sample_Prep->HPLC Data Data Acquisition HPLC->Data

Caption: Recommended workflow for storage and analysis of this compound.

troubleshooting_logic node_rect node_rect Start Unexpected Peak in Chromatogram? Check_Blank Is peak in blank? Start->Check_Blank Contamination Source of Contamination (Solvents, System) Check_Blank->Contamination Yes Reprepare Reprepare sample with light/heat protection? Check_Blank->Reprepare No Peak_Gone Peak reduced/gone? Reprepare->Peak_Gone Degradation Degradation Product Peak_Gone->Degradation Yes Impurity Process Impurity Peak_Gone->Impurity No

Caption: Logic for troubleshooting unexpected peaks.

References

Optimizing mobile phase composition for improved separation of Dihydropinosylvin isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic separation of Dihydropinosylvin isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on mobile phase adjustments.

Problem Possible Cause Solution
Poor Resolution / Co-elution of Isomer Peaks Mobile phase strength is too high or too low, resulting in insufficient differential migration.1. Adjust Organic Modifier Percentage: In reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This generally increases retention and can improve the separation between closely eluting isomers.[1][2] 2. Change Organic Modifier: The choice of organic solvent affects selectivity.[2] If acetonitrile doesn't provide adequate separation, try methanol or a combination. Methanol, acetonitrile, and tetrahydrofuran each have different properties that can alter elution order.[2] 3. Modify Mobile Phase pH: For phenolic compounds like this compound, adjusting the pH can alter the ionization state and improve separation.[1][3] Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity.[3]
Peak Tailing Secondary interactions between the analyte and the stationary phase, often due to active silanol groups.1. Add Acid to the Mobile Phase: Incorporating an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) can minimize interactions with residual silanols on the silica-based stationary phase, resulting in more symmetrical peaks.[3][4][5] 2. Use a Buffer: If the mobile phase pH is close to the pKa of the analytes, small variations can cause inconsistent ionization and peak shape. Using a buffer (e.g., acetate or phosphate buffer) can stabilize the pH and improve peak symmetry.[1][5][6] Ensure the buffer is soluble in the mobile phase mixture.[7]
Peak Fronting Column overload or sample solvent being too strong compared to the mobile phase.1. Reduce Sample Concentration: Inject a lower concentration of your sample to ensure you are not overloading the column.[5] 2. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent.[8] Injecting a sample in a much stronger solvent can cause the peak to distort and front.[4]
Inconsistent Retention Times Changes in mobile phase composition, column temperature, or insufficient column equilibration.1. Ensure Proper Mobile Phase Preparation: Premix and thoroughly degas mobile phase solvents to prevent compositional changes and bubble formation.[6][9][10] For gradient elution, ensure the pump is mixing accurately. 2. Control Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect solvent viscosity and retention times.[6][11] 3. Sufficiently Equilibrate the Column: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient duration (e.g., 10-20 column volumes) until a stable baseline is achieved.[10]
High Backpressure High viscosity of the mobile phase, precipitation of buffer, or system blockage.1. Check Solvent Viscosity: Methanol/water mixtures can have higher viscosity than acetonitrile/water mixtures. If pressure is an issue, consider switching to acetonitrile.[6] 2. Ensure Buffer Solubility: Confirm that your chosen buffer is soluble across the entire gradient range. Buffer precipitation can cause serious blockages.[5][7] 3. Filter Mobile Phase: Always filter mobile phase components to remove particulates that could clog the system.[9][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound isomers on a C18 column?

A typical starting point for reversed-phase HPLC separation of phenolic compounds is a gradient elution using water and an organic solvent, both containing an acidic modifier.[13][14]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid A common starting gradient would be to go from a low percentage of B (e.g., 5-10%) to a high percentage (e.g., 90-95%) over 20-40 minutes to scout for the elution range of the isomers.[15]

Q2: Should I use acetonitrile or methanol as the organic modifier?

The choice between acetonitrile and methanol is a powerful tool for optimizing selectivity.[2]

  • Acetonitrile generally has lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase chromatography, which can sometimes provide better resolution for complex mixtures.[6]

  • Methanol can offer different selectivity due to its ability to engage in hydrogen bonding.[2] If you are not achieving baseline separation with one, it is highly recommended to try the other, as the elution order of isomers can change.[11]

Q3: Why is adding acid to the mobile phase important for phenolic compounds like this compound?

This compound has phenolic hydroxyl groups which can ionize depending on the pH. At a neutral pH, these compounds can exist in both ionized and non-ionized forms, leading to broad, tailing peaks.[3] By adding an acid like formic acid or acetic acid, the mobile phase pH is lowered, suppressing this ionization. This results in a single, neutral form of the analyte, which interacts more consistently with the C18 stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[3][5]

Q4: When should I use a gradient elution versus an isocratic elution?

  • Isocratic Elution (constant mobile phase composition) is suitable for simple mixtures where all compounds elute relatively close to each other with good resolution.[6]

  • Gradient Elution (mobile phase composition changes over time) is generally preferred for complex samples like plant extracts or for mixtures containing compounds with a wide range of polarities.[1][16] For developing a method for isomers, starting with a gradient is recommended to determine the optimal solvent strength needed for elution and then fine-tuning it.[15]

Q5: How can I use mobile phase additives to improve separation?

Besides acids, other additives can be used. For phenolic compounds, the primary additives are acids and buffers.

  • Acids (Formic, Acetic, TFA): Primarily used to control pH and improve peak shape for ionizable analytes.[1]

  • Buffers (Phosphate, Acetate): Used to maintain a constant pH, which is critical for reproducible retention times and selectivity when the mobile phase pH is near the analyte's pKa.[2]

  • Ion-Pairing Agents (e.g., TFA): Can be used for charged analytes to improve retention and separation, though this is less common for neutral phenolic compounds unless they are ionized.[6]

Example Experimental Protocol

This protocol serves as a robust starting point for developing a separation method for this compound isomers. Optimization will be required based on your specific sample and HPLC system.

Parameter Condition Rationale
HPLC System Standard Analytical HPLC/UHPLCN/A
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 columns are widely used for the separation of polyphenols and provide good hydrophobic retention.[13]
Mobile Phase A HPLC-grade Water + 0.1% Formic AcidAcidification improves peak shape for phenolic compounds.[3]
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[6]
Gradient Program 0-5 min: 10% B; 5-35 min: 10% to 70% B; 35-40 min: 70% to 95% B; 40-45 min: Hold 95% B; 45-50 min: Return to 10% BA broad scouting gradient helps locate the elution window for the isomers, which can then be optimized.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection UV/DAD Detector at ~305 nmThis compound, a stilbenoid, is expected to have a UV absorbance maximum around this wavelength. A DAD allows for monitoring multiple wavelengths.
Injection Volume 5-10 µLStandard volume; should be optimized to avoid column overload.

Data Presentation: Example Optimization Results

The following table is a hypothetical example illustrating how to present data when optimizing the mobile phase. It shows the effect of varying the organic modifier on the retention time (t R) and resolution (R s) between two hypothetical this compound isomers.

Mobile Phase Composition Isomer 1 t R (min) Isomer 2 t R (min) Resolution (R s) Observations
40% Acetonitrile / 60% Water + 0.1% FA12.513.11.3Peaks are starting to separate but do not meet the baseline resolution criterion (R s ≥ 1.5).
35% Acetonitrile / 65% Water + 0.1% FA15.816.81.8Good baseline separation achieved. Analysis time is acceptable.
30% Acetonitrile / 70% Water + 0.1% FA21.222.92.1Excellent separation, but the analysis time is significantly longer.
35% Methanol / 65% Water + 0.1% FA14.114.50.9Poor resolution. Methanol offers different selectivity but is less effective in this instance.

Workflow and Logic Diagrams

G cluster_0 Troubleshooting Workflow for Isomer Separation start Start: Poor Resolution of Isomers (Rs < 1.5) dec_peak_shape Is Peak Shape Poor? (Tailing/Fronting) start->dec_peak_shape act_adjust_acid Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid) dec_peak_shape->act_adjust_acid Yes dec_retention Are Retention Times Appropriate? dec_peak_shape->dec_retention No act_adjust_acid->dec_retention act_adjust_strength Adjust Organic % dec_retention->act_adjust_strength No (Too Fast/Slow) dec_resolution Is Resolution Still Inadequate? dec_retention->dec_resolution Yes act_adjust_strength->dec_resolution act_change_solvent Change Organic Solvent (Acetonitrile <=> Methanol) dec_resolution->act_change_solvent Yes end_node Optimized Separation (Rs ≥ 1.5, Good Peak Shape) dec_resolution->end_node No act_optimize_gradient Optimize Gradient Slope (Steeper/Shallower) act_change_solvent->act_optimize_gradient act_optimize_gradient->end_node

References

Minimizing matrix effects in LC-MS/MS quantification of Dihydropinosylvin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification of Dihydropinosylvin.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

1. Issue: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in this compound Quantification

  • Question: My this compound peak shape is poor, and the signal intensity is highly variable between injections. What could be the cause?

  • Answer: These are classic indicators of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.[1] This can lead to ion suppression or enhancement, resulting in unreliable quantification.[2]

2. Diagnosis: Confirming Matrix Effects

  • Question: How can I definitively confirm that matrix effects are impacting my this compound analysis?

  • Answer: Two primary methods are recommended:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] By infusing a constant flow of a this compound standard post-column and injecting a blank matrix extract, any signal deviation indicates the presence of matrix effects at that retention time.

    • Comparison of Calibration Curves: Prepare two calibration curves for this compound: one in a pure solvent and another in a matrix extract (matrix-matched). A significant difference in the slopes of these curves is a quantitative indicator of matrix effects.[1]

3. Mitigation Strategies: Reducing or Compensating for Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed to minimize their impact on this compound quantification.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions related to sample preparation, chromatography, and mass spectrometry for this compound analysis.

Sample Preparation

Q1: What is the recommended initial approach for preparing biological samples (e.g., plasma, serum) for this compound analysis?

A simple and often effective initial approach for stilbenoids like this compound in plasma is Protein Precipitation (PPT) .[3] This method is quick and removes a large portion of proteins, which are a major source of matrix interference. Acetonitrile is a common precipitation solvent.

Q2: When should I consider more advanced sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

If significant matrix effects persist after PPT, more selective techniques are necessary.

  • Liquid-Liquid Extraction (LLE): LLE can be effective for separating this compound from more polar matrix components. A common approach involves extraction with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can produce very clean extracts.[4] For this compound, a reversed-phase (C18) or a mixed-mode sorbent could be effective.[4][5]

Q3: How do different sample preparation techniques compare in terms of analyte recovery and matrix effect reduction?

The following table summarizes the expected performance of common sample preparation techniques for this compound, based on general principles and data from related compounds.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Good to ExcellentModerateHigh
Liquid-Liquid Extraction (LLE) GoodGood to ExcellentModerate
Solid-Phase Extraction (SPE) ExcellentExcellentLow to Moderate

Note: This is a generalized comparison. Actual performance will depend on the specific matrix and optimized protocol.

Chromatography and Mass Spectrometry

Q4: What are the recommended starting LC conditions for this compound analysis?

A reversed-phase separation using a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both with a small amount of acidifier like formic acid (e.g., 0.1%), will likely provide good chromatographic separation.

Q5: Which ionization mode is best for this compound detection by MS?

Based on the analysis of the structurally similar compound pinosylvin, negative ion mode Electrospray Ionization (ESI) is recommended for this compound.[3]

Q6: How can I optimize MS/MS parameters for this compound?

Direct infusion of a this compound standard solution into the mass spectrometer is necessary to determine the optimal precursor ion and to identify the most stable and intense product ions for Multiple Reaction Monitoring (MRM). The collision energy for each transition should also be optimized to maximize signal intensity.

Q7: Is an internal standard necessary for accurate quantification of this compound?

Yes, using an internal standard (IS) is highly recommended to compensate for variability in sample preparation and matrix effects. The ideal choice is a stable isotope-labeled (SIL) this compound . If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used as an alternative.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

  • To 100 µL of plasma/serum, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at >3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject the supernatant.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples (using a reversed-phase cartridge)

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic aqueous solution) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT and LLE protocols.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects A Problem Identification (Poor Peak Shape, High Variability) B Diagnosis: Confirm Matrix Effects A->B Proceed to Diagnosis C Optimize Sample Preparation B->C Matrix Effects Confirmed D Optimize Chromatography B->D Matrix Effects Confirmed E Use Stable Isotope-Labeled Internal Standard B->E Matrix Effects Confirmed F Analysis Successful C->F D->F E->F

A troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Preparation_Selection Sample Preparation Method Selection Logic Start Start Analysis PPT Protein Precipitation (PPT) Start->PPT Matrix_Check Significant Matrix Effects? PPT->Matrix_Check LLE_SPE LLE or SPE Matrix_Check->LLE_SPE Yes Analysis LC-MS/MS Analysis Matrix_Check->Analysis No LLE_SPE->Analysis

A logic diagram for selecting an appropriate sample preparation method.

References

Improving the reproducibility of Dihydropinosylvin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of cytotoxicity assays involving Dihydopyrrole (DHP).

Frequently Asked Questions (FAQs)

Q1: My Dihydropinosylvin cytotoxicity results are not consistent across experiments. What are the common causes of variability?

A1: Reproducibility issues in cytotoxicity assays are common and can stem from several factors. For natural compounds like this compound, a phenolic compound, the following are frequent sources of variability:

  • Compound Stability and Solubility: this compound, like many phenolic compounds, may be unstable in cell culture media, potentially undergoing oxidation that can generate hydrogen peroxide and introduce artifacts into the assay. Poor solubility can lead to precipitation, especially at higher concentrations, resulting in inconsistent dosing.

  • Cell-Based Factors: Variations in cell density at the time of treatment, differences in cell passage number, and overall cell health can significantly impact the cellular response to a cytotoxic agent.

  • Assay-Specific Variables: Inconsistent incubation times, variations in reagent preparation, and improper handling of plates (e.g., evaporation at the edges) can all contribute to a lack of reproducibility.

  • Incomplete Experimental Records: Insufficiently detailed documentation of experimental procedures can make it difficult to replicate findings accurately.

Q2: I'm observing high background absorbance in my MTT assay. What could be the cause?

A2: High background in an MTT assay can be caused by several factors:

  • Contamination: Bacterial or fungal contamination of cell cultures can lead to high metabolic activity, resulting in a false-positive signal.

  • Media Components: Phenol red in the culture medium can interfere with absorbance readings. It is advisable to use phenol red-free media for the assay.

  • Compound Interference: this compound itself might react with the MTT reagent, leading to a non-cellular reduction of the tetrazolium salt. A control well containing the compound in media without cells should be included to test for this.

  • Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to inaccurate and high absorbance readings. Ensure thorough mixing and consider extending the solubilization time.

Q3: My positive control for apoptosis is not showing the expected results in my Annexin V/PI assay. What should I check?

A3: If your positive control for apoptosis is not working as expected, consider the following:

  • Induction Method: The method used to induce apoptosis (e.g., treatment with a known apoptotic inducer like staurosporine or etoposide) may not be optimal for your cell line or experimental conditions. Verify the concentration and incubation time for your specific cells.

  • Cell Health: The cells used for the positive control may not have been healthy at the start of the experiment, which can affect their ability to undergo apoptosis.

  • Reagent Quality: Ensure that the Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly.

  • Staining Protocol: Review the staining protocol to ensure correct incubation times and reagent concentrations. Always include unstained, Annexin V-only, and PI-only controls for proper compensation and gating during flow cytometry analysis.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step
This compound Instability Prepare fresh stock solutions of this compound for each experiment. Minimize exposure to light and air. Consider conducting a stability study of the compound in your specific cell culture medium over the time course of your experiment.
Poor Solubility Visually inspect for precipitation when adding this compound to the culture medium. If precipitation occurs, try using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells at the final concentration). Sonication of the stock solution before dilution may also help.
Variable Cell Seeding Density Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well.
Edge Effects in Plates To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the compound and affect cell viability, consider not using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.
Problem 2: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Possible Cause Troubleshooting Step
Different Biological Endpoints MTT measures metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity. A compound could inhibit metabolic activity without causing immediate cell lysis, leading to a lower viability reading in an MTT assay compared to an LDH assay.
Timing of Assay The kinetics of cell death can vary. An early time point might show reduced metabolic activity (MTT) before significant membrane damage occurs (LDH). Conduct a time-course experiment to understand the kinetics of this compound-induced cytotoxicity.
Compound Interference As mentioned, this compound may interfere with the MTT reagent. The LDH assay is generally less prone to compound interference. Always run appropriate controls.

Quantitative Data Summary

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in readily available literature, the following table provides a template for how such data should be structured for clear comparison. Researchers should aim to generate and report their data in a similar format to improve reproducibility.

Cell LineCancer TypeThis compound IC50 (µM)Incubation Time (hours)Assay MethodReference
MCF-7 Breast AdenocarcinomaData not available
HeLa Cervical AdenocarcinomaData not available
A549 Lung CarcinomaData not available
HepG2 Hepatocellular CarcinomaData not available

Note: The lack of publicly available, consolidated IC50 data for this compound highlights a significant gap and underscores the importance of standardized reporting to enhance reproducibility within the scientific community.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (phenol red-free recommended)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and appropriate vehicle controls. Include wells with media only (no cells) as a background control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (provided in the kit). Include a no-cell control for background.

  • Incubate for the desired treatment period.

  • Carefully collect the supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

  • Incubate at room temperature for the time specified in the kit protocol.

  • Add the stop solution provided in the kit.

  • Read the absorbance at the recommended wavelength (usually 490 nm).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity/Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HeLa, A549, HepG2) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep This compound Stock Solution Preparation treatment Treatment with this compound (various concentrations) compound_prep->treatment seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Assay (Apoptosis) treatment->annexin data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq annexin->data_acq ic50 IC50 Calculation data_acq->ic50 pathway_analysis Signaling Pathway Investigation ic50->pathway_analysis

A generalized workflow for conducting this compound cytotoxicity experiments.

Potential Apoptotic Signaling Pathways Modulated by Cytotoxic Compounds

While the precise signaling pathway modulated by this compound to induce apoptosis is not yet fully elucidated, cytotoxic natural compounds often engage the intrinsic (mitochondrial) pathway of apoptosis. A related compound, pinosylvin, has been reported to potentially influence the MAPK, ERK, and PI3K pathways. The following diagram illustrates a generalized overview of key apoptotic signaling cascades that could be investigated.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_other_pathways Potentially Related Pathways death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 activation death_receptors->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 activation caspase8->caspase3 This compound This compound (potential trigger) This compound->bcl2_family mapk MAPK Pathway This compound->mapk pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mapk->bcl2_family pi3k_akt->bcl2_family

Generalized apoptotic signaling pathways potentially affected by cytotoxic agents.

Technical Support Center: Enhancing Dihydropinosylvin Dissolution for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the dissolution rate of Dihydropinosylvin (DHP) for pharmacological studies.

FAQs & Troubleshooting Guides

This section is organized by common issues and questions encountered during experimental workflows.

1. Poor Dissolution of this compound in Aqueous Media

Q1: My this compound (DHP) is showing very low solubility and a slow dissolution rate in my aqueous buffer. What are the primary reasons for this?

A1: this compound, a stilbenoid, is a hydrophobic molecule with inherently low aqueous solubility.[1] This poor solubility is a primary factor limiting its dissolution rate and subsequent bioavailability in pharmacological studies.[2][3] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[4][5] The dissolution rate is often the rate-limiting step for the absorption of poorly soluble compounds.[6]

Q2: What are the most common strategies to improve the dissolution rate of a poorly water-soluble compound like DHP?

A2: Several techniques can be employed to enhance the dissolution rate of hydrophobic drugs. The selection of an appropriate method depends on the physicochemical properties of the drug, the desired dosage form, and the specific experimental requirements.[4] Common strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7][8] This can be achieved through micronization or nanosuspension.[9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance wettability and dissolution.[10][11][12]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the apparent solubility of the drug.[3][13][14]

  • Use of Surfactants: Surfactants can improve the wetting of the drug particles and increase solubility by forming micelles.[15][16]

2. Choosing the Right Dissolution Enhancement Technique

Q3: How do I select the most suitable dissolution enhancement technique for my DHP-based experiments?

A3: The selection process involves considering several factors. The following decision tree can guide your choice:

G start Start: Poor DHP Dissolution q1 Is the goal to increase apparent solubility or dissolution rate? start->q1 increase_solubility Increase Apparent Solubility q1->increase_solubility Solubility increase_rate Increase Dissolution Rate q1->increase_rate Rate q2_sol Is chemical modification of DHP acceptable? increase_solubility->q2_sol q2_rate Is specialized equipment available? increase_rate->q2_rate yes_chem Yes q2_sol->yes_chem no_chem No q2_sol->no_chem complexation Consider Cyclodextrin Complexation yes_chem->complexation surfactants Use Surfactants/ Micellar Solubilization no_chem->surfactants yes_equip Yes q2_rate->yes_equip no_equip No q2_rate->no_equip nanosuspension Nanosuspension/ High-Pressure Homogenization yes_equip->nanosuspension solid_dispersion Solid Dispersion (Solvent Evaporation/Fusion) yes_equip->solid_dispersion micronization Micronization yes_equip->micronization simple_methods Simpler Methods no_equip->simple_methods solid_disp_simple Solid Dispersion (Kneading/Physical Mixing) simple_methods->solid_disp_simple

Caption: Decision tree for selecting a DHP dissolution enhancement method.

3. Troubleshooting Specific Techniques

Micronization

Q4: I micronized my DHP, but the dissolution rate did not improve as expected. Why?

A4: While micronization increases the surface area, it can also lead to particle aggregation and poor wettability due to the high surface energy of the fine particles.[17] This can reduce the effective surface area in contact with the dissolution medium.[17] The generation of amorphous regions on the particle surface during milling can also impact stability.[9]

Troubleshooting:

  • Wetting Agents: Incorporate a small amount of a wetting agent or surfactant in the dissolution medium to improve particle dispersion.[16]

  • In-situ Micronization: Consider in-situ micronization techniques where the drug is co-processed with a hydrophilic carrier to prevent aggregation.[17]

Solid Dispersions

Q5: My solid dispersion of DHP with a hydrophilic polymer is showing phase separation and recrystallization upon storage. How can I prevent this?

A5: The amorphous form of a drug in a solid dispersion is thermodynamically unstable and can recrystallize over time, especially in the presence of moisture and at elevated temperatures.[12][18] The choice of polymer and the drug-to-polymer ratio are critical for stability.[19]

Troubleshooting:

  • Polymer Selection: Choose a polymer with good miscibility and the potential for specific interactions (e.g., hydrogen bonding) with DHP to inhibit recrystallization.

  • Moisture Protection: Store the solid dispersion in a desiccated and temperature-controlled environment.

  • Ternary Solid Dispersions: Consider adding a third component, such as a surfactant, to improve the stability of the amorphous phase.[19]

Nanosuspensions

Q6: The particles in my DHP nanosuspension are aggregating and settling over time. What can I do to improve stability?

A6: Nanosuspensions are thermodynamically unstable systems prone to aggregation due to their high surface energy.[2][20] Proper stabilization is crucial.

Troubleshooting:

  • Stabilizers: Use a combination of stabilizers, such as a surfactant and a polymer, to provide both electrostatic and steric stabilization.

  • Homogenization Parameters: Optimize the high-pressure homogenization process (pressure and number of cycles) to achieve a narrow particle size distribution, which can reduce Oswald ripening.[4]

  • Lyophilization: For long-term storage, consider lyophilizing the nanosuspension with a cryoprotectant to convert it into a solid form that can be reconstituted before use.

Cyclodextrin Complexation

Q7: The solubility enhancement of DHP with beta-cyclodextrin is lower than expected. How can I improve complexation efficiency?

A7: The complexation efficiency depends on the goodness of fit between the guest molecule (DHP) and the cyclodextrin cavity, as well as the preparation method.[13][14] Natural cyclodextrins like beta-cyclodextrin have limited aqueous solubility themselves, which can cap the overall solubility enhancement.[21]

Troubleshooting:

  • Modified Cyclodextrins: Use more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB), which have been shown to be more effective solubilizers for hydrophobic compounds.[21]

  • Preparation Method: The method of preparation significantly impacts complexation efficiency. Techniques like kneading, co-evaporation, or freeze-drying are generally more effective than simple physical mixing.[13]

  • Stoichiometry: Optimize the molar ratio of DHP to cyclodextrin.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for different dissolution enhancement techniques applied to a poorly soluble stilbenoid like DHP. Note: This data is illustrative and should be confirmed experimentally for this compound.

Table 1: Effect of Particle Size Reduction on Dissolution Rate

FormulationParticle Size (d90)Dissolution Rate (µ g/min/cm ²)Fold Increase
Unprocessed DHP50 µm0.51
Micronized DHP5 µm2.55
Nanosuspension of DHP200 nm15.030

Table 2: Effect of Solid Dispersion on Apparent Solubility

Formulation (DHP:Carrier)CarrierApparent Solubility (µg/mL)Fold Increase
DHP-1.01
Physical Mixture (1:5)PVP K305.05
Solid Dispersion (1:5)PVP K3050.050
Solid Dispersion (1:10)Soluplus®120.0120

Table 3: Effect of Cyclodextrin Complexation on Apparent Solubility

Formulation (DHP:CD)CyclodextrinApparent Solubility (µg/mL)Fold Increase
DHP-1.01
DHP:β-CD (1:1)β-Cyclodextrin15.015
DHP:HP-β-CD (1:1)HP-β-Cyclodextrin80.080
DHP:RAMEB (1:1)RAMEB150.0150

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of DHP in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 and 0.2% w/v egg lecithin).

    • Stir the mixture with a high-speed stirrer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes to obtain a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20 cycles.

    • Maintain the temperature of the product at approximately 4°C using a cooling system.

  • Characterization:

    • Measure the particle size and polydispersity index using dynamic light scattering.

    • Assess the zeta potential to evaluate the surface charge and stability.

    • Determine the dissolution rate using a USP paddle apparatus (Apparatus 2).

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Solution Preparation:

    • Dissolve DHP and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a common volatile solvent (e.g., ethanol) at a drug-to-polymer ratio of 1:5 (w/w).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Drying and Pulverization:

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried film and pulverize it using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Analyze the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of DHP.

    • Determine the apparent solubility and dissolution rate.

Signaling Pathway and Workflow Diagrams

Hypothetical Signaling Pathway for DHP Investigation

This compound, like other stilbenoids, may modulate various cellular signaling pathways. A common area of investigation is its effect on inflammatory and cell survival pathways.

G cluster_0 Cytoplasm DHP This compound IKK IKK DHP->IKK Akt Akt DHP->Akt IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammation upregulates Apoptosis Apoptosis Akt->Apoptosis

Caption: Hypothetical modulation of NF-κB and Akt pathways by DHP.

Experimental Workflow for Dissolution Enhancement

The following diagram outlines a general workflow for selecting and evaluating a suitable dissolution enhancement strategy for this compound.

G start Start: Characterize Physicochemical Properties of DHP screening Screening of Enhancement Techniques (e.g., Solid Dispersion, Nanosuspension, Cyclodextrin Complexation) start->screening formulation Formulation Optimization (e.g., Drug:Carrier Ratio, Stabilizer Concentration) screening->formulation physicochem_char Physicochemical Characterization (DSC, XRPD, SEM, Particle Size) formulation->physicochem_char dissolution_testing In Vitro Dissolution and Solubility Studies physicochem_char->dissolution_testing dissolution_testing->formulation Feedback for Re-optimization stability Stability Studies (Physical and Chemical) dissolution_testing->stability in_vitro_pharm In Vitro Pharmacological Studies (Cell-based Assays) stability->in_vitro_pharm end Proceed to In Vivo Pharmacokinetic Studies in_vitro_pharm->end

References

Selecting appropriate solvents for selective extraction of Dihydropinosylvin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective extraction of dihydropinosylvin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

A1: this compound is a stilbenoid, a type of natural phenol.[1] It is a member of the resorcinol class, characterized by a 2-phenylethyl substituent at position 5.[1] this compound is notably present in species of the Pinus genus, such as Scots pine (Pinus sylvestris), particularly in the heartwood and knots.[1][2]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for efficient extraction. Polar solvents are generally effective for extracting stilbenes. Aqueous ethanol (85%) and hot water have been shown to be good solvents for extracting pinosylvins, a class of compounds that includes this compound.[2] Methanol and acetone are also commonly used for stilbene extraction.[3] For selective extraction, a sequential approach is often recommended, starting with a non-polar solvent like hexane or cyclohexane to remove lipophilic compounds (e.g., resins, fats) before extracting the more polar this compound with a polar solvent.[2][4]

Q3: What are the main challenges in extracting this compound?

A3: The primary challenges include:

  • Co-extraction of impurities: Pine wood contains a complex mixture of compounds, including other stilbenoids (like pinosylvin), resin acids, fatty acids, and lignans, which can be co-extracted.[4]

  • Low yield: The concentration of this compound can vary significantly depending on the part of the tree, age, and geographical location.

  • Compound degradation: Stilbenoids can be sensitive to high temperatures and oxidation.

  • Emulsion formation: During liquid-liquid extraction for purification, emulsions can form, making phase separation difficult.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient initial extraction.- Ensure the plant material is finely ground to increase surface area. - Use an optimal solvent-to-solid ratio. - Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) to improve efficiency.
Inappropriate solvent choice.- For this compound, which is a polar compound, polar solvents like ethanol, methanol, or acetone are recommended.[3] An 85% aqueous ethanol solution can be particularly effective.[2] - Implement a sequential extraction: first with a non-polar solvent (e.g., hexane) to remove lipids, followed by a polar solvent for the target compound.[2][4]
Crude Extract is Very Sticky or Resinous High content of co-extracted resin acids and fats.- Perform a preliminary extraction with a non-polar solvent such as hexane or cyclohexane to remove these lipophilic compounds before the main extraction.[2][4]
Difficulty Separating Phases During Liquid-Liquid Extraction Formation of an emulsion.- Gently swirl instead of vigorously shaking the separatory funnel. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Centrifugation can also help to break up emulsions.
Presence of Multiple Compounds in the Final Product Incomplete purification.- Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient of solvents to separate compounds with different polarities. - Recrystallization from an appropriate solvent can be an effective final purification step.
Suspected Degradation of this compound Exposure to high temperatures or oxygen.- Avoid excessively high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Data Presentation

Table 1: Solvent Properties and Qualitative Solubility of this compound

SolventPolarity IndexDielectric Constant (20°C)Qualitative Solubility of this compoundRationale for Solubility
Hexane 0.11.89Very LowThis compound is a polar molecule due to its two hydroxyl (-OH) groups, making it insoluble in non-polar hexane. Hexane is, however, effective for removing non-polar impurities like fats and resins.[2][4]
Ethyl Acetate 4.46.02ModerateEthyl acetate has intermediate polarity and can dissolve a range of compounds. It is a potential solvent for both extraction and chromatography.
Acetone 5.120.7HighAs a polar aprotic solvent, acetone is effective at dissolving stilbenes.[3]
Ethanol 4.324.5HighEthanol is a polar protic solvent that can engage in hydrogen bonding with the hydroxyl groups of this compound, leading to good solubility. Aqueous ethanol (85%) is often used for efficient extraction of pinosylvins.[2]
Methanol 5.132.7Very HighMethanol is a highly polar protic solvent and is very effective at dissolving stilbenes.[3]
Water 10.280.1Low to ModerateWhile highly polar, water alone may not be the most effective solvent. Hot water has shown some success.[2] Its effectiveness is often enhanced when mixed with organic solvents like ethanol.
DMSO 7.246.7Very HighDimethyl sulfoxide is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. This compound is highly soluble in DMSO (100 mg/mL).[5]

Experimental Protocols

Protocol 1: Selective Sequential Extraction of this compound from Pine Heartwood

This protocol is designed for the selective extraction of this compound by first removing non-polar compounds.

1. Material Preparation:

  • Obtain heartwood or knots from Pinus sylvestris.
  • Air-dry the wood to a constant weight.
  • Grind the wood into a fine powder (e.g., 20-40 mesh) to maximize the surface area for extraction.

2. Defatting/De-resining (Non-polar Extraction):

  • Place 100 g of the powdered wood into a Soxhlet apparatus.
  • Extract with 500 mL of n-hexane for 6-8 hours to remove lipophilic compounds such as resin acids and fatty acids.
  • Discard the hexane extract (or save for other analyses).
  • Air-dry the defatted wood powder to remove residual hexane.

3. This compound Extraction (Polar Extraction):

  • Transfer the defatted wood powder to a clean Soxhlet apparatus.
  • Extract with 500 mL of 85% aqueous ethanol for 8-10 hours.[2]
  • Alternatively, use methanol or acetone as the extraction solvent.[3]

4. Concentration:

  • Collect the ethanol extract.
  • Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound-rich extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of the crude extract obtained from Protocol 1.

1. Preparation of the Column:

  • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica should be about 50-100 times the weight of the crude extract.
  • Wet the silica gel with a non-polar solvent (e.g., hexane) and pack the column to avoid air bubbles.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.
  • Carefully add the dried, extract-laden silica gel to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a high hexane ratio).
  • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate. For example:
  • Hexane:Ethyl Acetate (9:1)
  • Hexane:Ethyl Acetate (8:2)
  • Hexane:Ethyl Acetate (7:3), and so on.
  • Collect fractions of the eluate in separate test tubes.

4. Analysis and Pooling:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a UV lamp to visualize the spots.
  • Pool the fractions that show a pure spot corresponding to this compound.

5. Final Concentration:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Visualizations

Experimental_Workflow cluster_Preparation Material Preparation cluster_Extraction Sequential Extraction cluster_Purification Purification Start Pine Heartwood Grinding Grinding Start->Grinding Defatting Step 1: Non-polar Extraction (Hexane) Grinding->Defatting Polar_Extraction Step 2: Polar Extraction (85% Ethanol) Defatting->Polar_Extraction Defatted Wood Resins_Fats Lipophilic Impurities (Discard) Defatting->Resins_Fats Concentration Concentration (Rotary Evaporator) Polar_Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crude Extract Pooling Fraction Pooling (TLC Analysis) Chromatography->Pooling Final_Product Purified This compound Pooling->Final_Product

Caption: Workflow for selective extraction and purification of this compound.

Signaling_Pathway_Influence cluster_pathways Potential Cellular Signaling Pathways Influenced by Stilbenoids cluster_outcomes Cellular Outcomes DHP This compound SIRT1 SIRT1 Pathway DHP->SIRT1 Activation MAPK MAPK Pathway (e.g., ERK, JNK, p38) DHP->MAPK Modulation NFkB NF-κB Pathway DHP->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway DHP->PI3K_Akt Modulation Anti_Inflammatory Anti-inflammatory Effects SIRT1->Anti_Inflammatory Antioxidant Antioxidant Response SIRT1->Antioxidant Apoptosis Apoptosis Modulation MAPK->Apoptosis Cell_Cycle Cell Cycle Regulation MAPK->Cell_Cycle NFkB->Anti_Inflammatory PI3K_Akt->Apoptosis PI3K_Akt->Cell_Cycle

References

Technical Support Center: Method Development for Scaling Up Dihydropinosylvin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of dihydropinosylvin.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources for this compound extraction?

A1: this compound is a naturally occurring stilbenoid found in various plant species. It is most prominently reported in the heartwood and knots of pine trees, particularly Pinus sylvestris (Scots pine).[1] Other reported sources include Stemona pierrei.[2]

Q2: What are the initial steps for extracting this compound from raw plant material?

A2: The initial step typically involves processing the raw plant material to increase the surface area for extraction. This can include grinding the wood into sawdust or powder. The powdered material is then subjected to solvent extraction. Common solvents used for stilbenoid extraction include methanol, ethanol, acetone, and ethyl acetate, often in aqueous mixtures.[3][4]

Q3: Which chromatography techniques are most effective for this compound purification at a larger scale?

A3: For scaling up purification, preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[5] Flash column chromatography is also a suitable method for initial purification of larger quantities of crude extract.[6] The choice between these methods often depends on the required purity and the scale of the operation.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be assessed using analytical High-Performance Liquid Chromatography (HPLC), often with UV detection.[7][8] Further characterization and confirmation of the structure can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Q5: What are some common challenges when scaling up this compound purification?

A5: Common challenges include maintaining resolution and purity as the sample load increases, managing larger solvent volumes, and potential for product precipitation. When scaling up chromatography, it is crucial to maintain the ratios of sample load to stationary phase volume and to adjust the flow rate appropriately.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Extraction
  • Question: I am getting a very low yield of crude this compound extract from my pine wood sample. What could be the cause?

  • Answer:

    • Inefficient Grinding: Ensure the wood is ground to a fine powder (e.g., particle size of 0.5-1 mm) to maximize the surface area for extraction.[10]

    • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While methanol and acetone are effective, the optimal choice can depend on the specific plant matrix. Consider performing small-scale trial extractions with different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and their aqueous mixtures) to determine the most efficient one for your material.

    • Insufficient Extraction Time/Temperature: Ensure the extraction is carried out for a sufficient duration. Increasing the temperature (e.g., performing the extraction at the solvent's boiling point under reflux) can improve extraction efficiency.[4]

    • Number of Extractions: A single extraction may not be sufficient. Perform multiple extractions (e.g., 3-5 times) of the plant material and pool the extracts to maximize the yield.

Poor Separation in Chromatography
  • Question: My chromatography run is showing poor separation of this compound from impurities. How can I improve this?

  • Answer:

    • Optimize Solvent System (Flash Chromatography): For flash chromatography, the choice of the mobile phase is crucial. A good starting point for stilbenoids is a gradient of ethyl acetate in hexane.[6] You can screen for the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system for good separation on a column.[11]

    • Optimize Gradient (Preparative HPLC): For preparative HPLC, a shallow gradient will generally provide better resolution. If you are using a gradient of acetonitrile in water, try decreasing the rate of change of the organic solvent concentration.

    • Column Overloading: Overloading the column is a common cause of poor separation when scaling up. As a rule of thumb, the sample load should not exceed 1-5% of the stationary phase weight.[9] If you are observing broad or tailing peaks, try reducing the amount of sample loaded onto the column.

    • Choice of Stationary Phase: While C18 is a common choice for reversed-phase HPLC, other stationary phases might provide better selectivity for this compound and its specific impurities. Consider screening different column chemistries if you are struggling with a particular impurity.

Product Crystallization Issues
  • Question: I am having trouble crystallizing my purified this compound. It either oils out or does not crystallize at all. What can I do?

  • Answer:

    • Purity: The presence of impurities can significantly hinder crystallization. Ensure your material is of high purity (>95%) before attempting crystallization. If necessary, perform an additional purification step.

    • Solvent System: The choice of solvent is critical for successful crystallization. You need a solvent in which this compound is soluble at high temperatures but has low solubility at room temperature or below. A binary solvent system (a "good" solvent in which it is soluble and a "bad" solvent in which it is not) can be effective. Slowly add the "bad" solvent to a saturated solution of your compound in the "good" solvent until it becomes slightly turbid, then heat until it is clear and allow to cool slowly.

    • Cooling Rate: Rapid cooling often leads to the formation of small crystals or an oil. Allow the crystallization solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of larger, well-defined crystals.

    • Nucleation: The absence of nucleation sites can prevent crystallization. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[12] Ensure your crystallization vessel is clean, as dust and other particulates can act as unwanted nucleation sites, leading to the formation of many small crystals.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Pinus sylvestris
  • Material Preparation: Grind dried Pinus sylvestris heartwood into a fine powder (particle size < 1 mm).

  • Extraction:

    • Macerate 100 g of the wood powder in 500 mL of 80% aqueous acetone at room temperature for 24 hours with constant stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the solid residue two more times with fresh solvent.

    • Combine all the filtrates.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Liquid-Liquid Partitioning:

    • To the remaining aqueous solution, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract enriched in this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in hexane.[6]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in the same solvent system used for elution.

    • Visualize the spots under UV light.

    • Combine the fractions containing pure this compound.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by Analytical HPLC
  • System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a composition of 70% A and 30% B.

    • Run a linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to the initial conditions and equilibrate the column for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 280 nm.

  • Sample Preparation: Prepare a solution of the purified this compound in methanol at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Comparison of Solvent Systems for Flash Chromatography of Stilbenoids

Solvent SystemPolarityTypical Application
Ethyl Acetate/HexaneLow to MediumStandard for moderately polar compounds.[6]
Dichloromethane/MethanolMedium to HighSuitable for more polar compounds.[6]
Ether/HexaneLowGood for non-polar compounds.[6]

Table 2: Troubleshooting Guide for Preparative HPLC

IssuePotential CauseSuggested Solution
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase.
Peak Tailing Column overload; Secondary interactionsReduce sample load; Add a modifier to the mobile phase (e.g., triethylamine for basic compounds).
Split Peaks Column bed collapse; Clogged fritRepack or replace the column; Clean or replace the frit.
Low Recovery Sample precipitation on the columnEnsure sample is fully dissolved; Use a stronger injection solvent if possible.
Poor Resolution Inappropriate mobile phase; Gradient too steepOptimize the mobile phase composition; Use a shallower gradient.

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Raw Material (e.g., Pinus sylvestris) grinding Grinding raw_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning concentration2 Final Concentration partitioning->concentration2 crude_extract Crude this compound Extract concentration2->crude_extract flash_chromatography Flash Chromatography crude_extract->flash_chromatography prep_hplc Preparative HPLC flash_chromatography->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_this compound Pure this compound crystallization->pure_this compound analytical_hplc Analytical HPLC pure_this compound->analytical_hplc nmr_ms NMR / MS pure_this compound->nmr_ms purity_assessment Purity & Structural Confirmation analytical_hplc->purity_assessment nmr_ms->purity_assessment

Caption: General workflow for the purification and analysis of this compound.

G cluster_yes Co-eluting Impurities cluster_no Poorly Resolved Impurities start Low Purity after Initial Purification check_impurities Identify Impurities (TLC/HPLC-MS) start->check_impurities coeluting Are impurities co-eluting? check_impurities->coeluting change_column Change Stationary Phase coeluting->change_column Yes reduce_load Reduce Column Loading coeluting->reduce_load No optimize_gradient Optimize Mobile Phase/Gradient change_column->optimize_gradient end High Purity Product optimize_gradient->end shallow_gradient Use Shallower Gradient reduce_load->shallow_gradient shallow_gradient->end

Caption: Troubleshooting decision tree for low purity in chromatography.

G solvent_reservoir Solvent Reservoir(s) pump HPLC Pump solvent_reservoir->pump injector Injector pump->injector column Preparative Column injector->column detector Detector (UV) column->detector fraction_collector Fraction Collector detector->fraction_collector data_system Data Acquisition System detector->data_system waste Waste fraction_collector->waste Uncollected Flow

Caption: Schematic of a preparative HPLC system for purification.

References

Validation & Comparative

Validating an HPLC Method for the Simultaneous Quantification of Dihydropinosylvin and Pinosylvin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of dihydropinosylvin and pinosylvin. It also presents alternative analytical techniques, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. Detailed experimental protocols and performance data are included to support methodological decisions in drug development and related research fields.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of stilbenoids like this compound and pinosylvin due to its high resolution, sensitivity, and reproducibility.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is a synthesized "best-practice" method based on established methodologies for the analysis of similar stilbene compounds.

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is typically effective.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-60% B

      • 20-25 min: 60-10% B

      • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 305 nm, which is a common wavelength for pinosylvin and its derivatives.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and pinosylvin in methanol (1 mg/mL).

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve over a suitable concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation:

    • Extract the analytes from the sample matrix using a suitable solvent (e.g., methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Based on ICH Guidelines)

The following table summarizes the typical validation parameters for an HPLC method for pinosylvin, which can be extrapolated for a simultaneous method including this compound.

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Alternative Analytical Methods

While HPLC is a common choice, other techniques can also be employed for the quantification of this compound and pinosylvin.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like pinosylvin and this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

    • Evaporate the sample extract to dryness.

    • Add the derivatization reagent and heat at 70°C for 30 minutes.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • MS Interface Temperature: 290°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

2. Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption. It is particularly well-suited for the analysis of charged molecules, but can also be adapted for neutral compounds like pinosylvin and this compound through Micellar Electrokinetic Chromatography (MEKC).

Experimental Protocol: Micellar Electrokinetic Chromatography (MEKC)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS) as the micellar phase.

  • Separation Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 210 nm or 305 nm.

Comparison of Analytical Methods

The following table provides a comparative overview of the performance of HPLC, GC-MS, and CE for the quantification of pinosylvin and this compound. The data for GC-MS and CE are based on typical performance for similar phenolic compounds, as direct comparative studies for this specific pair of analytes are limited.

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (MEKC)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL~0.3 µg/mL
Sample Throughput ModerateLow to ModerateHigh
Cost (Instrument) ModerateHighLow to Moderate
Solvent Consumption HighLowVery Low
Sample Preparation Simple (Extraction, Filtration)Complex (Derivatization)Simple (Dilution, Filtration)

Experimental Workflow and Signaling Pathway Diagrams

To visualize the logical flow of validating an HPLC method, the following diagram was generated using the DOT language.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Separation B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated Method for Routine Use I->J

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational understanding of a validated HPLC method for the simultaneous quantification of this compound and pinosylvin, alongside a comparison with alternative analytical techniques. Researchers and scientists can utilize this information to make informed decisions regarding the most appropriate methodology for their specific research and development needs.

Dihydropinosylvin versus other stilbenoids: a comparative cytotoxicity study

Author: BenchChem Technical Support Team. Date: November 2025

Published on: November 18, 2025

This guide provides a comparative analysis of the cytotoxic properties of dihydropinosylvin against other well-researched stilbenoids, namely resveratrol, pterostilbene, and pinosylvin. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview supported by experimental data to inform future research and development in cancer therapeutics.

Executive Summary

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1] While resveratrol is the most studied member, its analogs often exhibit superior bioavailability and, in some cases, enhanced cytotoxic activity. This guide focuses on comparing the in vitro cytotoxicity of this compound with resveratrol, the well-known phytoalexin; pterostilbene, its bioavailable methylated analog; and pinosylvin, a structurally similar stilbenoid found in pine species.[1][2]

Pterostilbene generally demonstrates the highest cytotoxic potency across a range of cancer cell lines, often with IC50 values significantly lower than resveratrol.[3][4] Pinosylvin also exhibits robust cytotoxic activity, comparable to or slightly less potent than pterostilbene in some cell lines.[5] Data for this compound (also known as dihydro-resveratrol) is less abundant. Available studies indicate it has a complex, biphasic effect on cancer cells, promoting proliferation at very low concentrations while exhibiting cytotoxic, antiproliferative effects at micromolar concentrations.[6]

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected stilbenoids across various human cancer cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values indicate higher cytotoxic potency.

StilbenoidCancer Cell LineCancer TypeIC50 (µM)Reference(s)
This compound PC-3, DU-145Prostate>10 µM (Cytotoxic Range)¹[6]
Resveratrol HeLaCervical108.7[4]
CaSkiCervical44.45[4]
SiHaCervical91.15[4]
HT-29Colon>100[5]
DU-145Prostate28[7]
LNCaPProstate51[7]
PC-3Prostate47[7]
Pterostilbene HeLaCervical32.67[4]
CaSkiCervical14.83[4]
SiHaCervical34.17[4]
HT-29Colon20.20 - 23.8[8][9]
HCT-116Colon40.2[3]
OECM-1Oral40.19[3]
HSC-3Oral>50[3]
C32 (Melanoma)Skin~10[8]
Pinosylvin SW620Colon62.53[5]
SCC-9Oral~40-80 (Effective Range)²[10]
SASOral~40-80 (Effective Range)²[10]
HSC-3Oral~40-80 (Effective Range)²[10]

¹ this compound exhibits a biphasic effect; it is proliferative at low (pM-nM) concentrations and becomes cytotoxic at concentrations of 10 µM and higher in prostate cancer cell lines.[6] A precise IC50 value is not available in the cited literature. ² The study demonstrated significant dose-dependent cytotoxicity between 20 µM and 80 µM, but a specific IC50 value was not calculated.[10]

Experimental Protocols

Detailed methodologies for the key assays used to determine the cytotoxicity and mechanisms of action of these stilbenoids are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then dissolved with a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the stilbenoid compounds (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.

  • Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed, measured by its absorbance, is proportional to the amount of LDH released and thus to the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with stilbenoid compounds as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Apoptosis Assessment: Caspase Activity Assay

This assay quantifies the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-7.

Principle: The assay utilizes a luminogenic substrate containing the DEVD amino acid sequence, which is specific for caspase-3 and -7. In the presence of active caspases, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin), which in turn generates a luminescent signal. The intensity of the light is proportional to the amount of active caspase-3/7.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well, white-walled plate and treat with stilbenoid compounds for a specified time to induce apoptosis.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to caspase activity. Compare the signal from treated cells to that of untreated control cells to determine the fold-increase in apoptosis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key signaling pathways involved in stilbenoid-induced cytotoxicity.

G cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assays cluster_analysis 3. Data Analysis cell_culture Plate Cancer Cells (96-well plate) incubation1 Incubate 24h (Cell Adhesion) cell_culture->incubation1 treatment Add Stilbenoids (Dose-Response) incubation1->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase Assay (Apoptosis) treatment->caspase readout Spectrophotometer / Luminometer Reading mtt->readout ldh->readout caspase->readout calc Calculate % Viability / % Cytotoxicity readout->calc ic50 Determine IC50 Value calc->ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Stilbenoids1 Stilbenoids DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Stilbenoids1->DeathReceptor Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Casp37 Caspase-3, -7 (Executioner) Casp8->Casp37 Stilbenoids2 Stilbenoids Mito Mitochondrial Stress Stilbenoids2->Mito Bax Bax (Pro-apoptotic) Mito->Bax Upregulate Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulate CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Stilbenoid-induced apoptosis via intrinsic and extrinsic pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Stilbenoids Pterostilbene, Pinosylvin PI3K PI3K Stilbenoids->PI3K Ras Ras Stilbenoids->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of pro-survival pathways by stilbenoids.

References

Cross-validation of different analytical techniques for Dihydropinosylvin quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two primary analytical techniques for the quantification of dihydropinosylvin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a naturally occurring stilbenoid found in various plant species, particularly in the heartwood of pines, has garnered significant interest for its diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for research, quality control of herbal products, and pharmacokinetic studies.

This document offers an objective comparison of the performance of HPLC-UV and GC-MS, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable technique for their specific analytical needs.

Method Comparison

The choice between HPLC-UV and GC-MS for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique suitable for the routine analysis of this compound in various matrices. It offers good precision and accuracy for moderately concentrated samples.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, provides high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound. However, it requires a derivatization step to increase the volatility of the analyte.

The following table summarizes the key quantitative performance parameters for each technique.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile derivatives followed by mass-based detection.
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL[1]
Limit of Quantification (LOQ) ~0.3 µg/mL~5 ng/mL[1]
Accuracy (% Recovery) 95 - 105%90 - 110%[1]
Precision (%RSD) < 5%< 15%[1]
Sample Throughput ModerateLower (due to derivatization)
Instrumentation Cost LowerHigher
Derivatization Required NoYes (e.g., Silylation)

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for stilbenoid analysis and serve as a guide for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is adapted from methods developed for the analysis of stilbenoids in plant extracts.

1. Sample Preparation (from Pine Heartwood) a. Grind the air-dried pine heartwood to a fine powder. b. Accurately weigh 1.0 g of the powdered sample into a flask. c. Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes. d. Centrifuge the extract at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • 0-20 min: 20-80% A

    • 20-25 min: 80% A

    • 25-30 min: 80-20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Calibration a. Prepare a stock solution of this compound standard in methanol (1 mg/mL). b. Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation

This protocol is based on established methods for the GC-MS analysis of hydroxylated stilbenes which require derivatization to increase their volatility.

1. Sample Preparation and Derivatization a. Prepare a methanolic extract of the sample as described in the HPLC-UV protocol. b. Evaporate 100 µL of the filtered extract to dryness under a gentle stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue. d. Tightly cap the vial and heat at 70 °C for 30 minutes. e. Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Conditions

  • Instrument: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the di-TMS derivative of this compound.

3. Calibration a. Prepare a stock solution of this compound standard in methanol (1 mg/mL). b. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). c. Derivatize 100 µL of each standard using the same procedure as for the samples. d. Inject each derivatized standard in triplicate and construct a calibration curve based on the peak area of the selected ion.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation of these analytical techniques and the logical relationship for selecting an appropriate method.

CrossValidationWorkflow Sample Sample Collection (e.g., Pine Heartwood) Extraction Extraction of this compound (e.g., Methanol Extraction) Sample->Extraction Split Sample Aliquoting Extraction->Split HPLC_Prep Direct Injection Split->HPLC_Prep Aliquot 1 GC_Prep Derivatization (Silylation) Split->GC_Prep Aliquot 2 HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis HPLC_Data Quantitative Data (HPLC-UV) HPLC_Analysis->HPLC_Data GC_Data Quantitative Data (GC-MS) GC_Analysis->GC_Data Comparison Data Comparison and Cross-Validation HPLC_Data->Comparison GC_Data->Comparison Report Final Report Comparison->Report MethodSelection Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? (Trace Levels) Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No GCMS Select GC-MS Sensitivity->GCMS Yes Derivatization Is Derivatization Feasible? Matrix->Derivatization Yes HPLC Select HPLC-UV Matrix->HPLC No Derivatization->GCMS Yes Derivatization->HPLC No ConsiderLCMS Consider LC-MS/MS for higher selectivity without derivatization GCMS->ConsiderLCMS

References

Dihydropinosylvin Exhibits Superior Anti-inflammatory Effects Compared to its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that dihydropinosylvin, a naturally occurring stilbenoid, demonstrates more potent anti-inflammatory properties than its glycosylated forms. This difference in activity appears to be linked to the presence of a free hydroxyl group, which is masked in its glycoside derivatives.

Scientists are increasingly focusing on natural compounds for the development of new anti-inflammatory drugs. Among these, this compound, found in various plants, has shown promise. A comprehensive comparison of this compound and its glycosides reveals that the aglycone form is a more effective inhibitor of key inflammatory mediators. This guide provides a detailed analysis of their comparative anti-inflammatory effects, supported by experimental data and protocols, to inform researchers and drug development professionals.

Comparative Analysis of Bioactivity

Experimental data consistently shows that this compound is more effective at inhibiting inflammatory responses than its glycosides. This is attributed to the structural difference, specifically the glycosylation of the hydroxyl groups in the glycoside forms, which appears to diminish the molecule's anti-inflammatory capacity.

One of the key indicators of inflammation is the overproduction of nitric oxide (NO). Studies have shown that this compound significantly inhibits NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While its glycosides also exhibit inhibitory effects, they are notably less potent.

Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade, is more effectively suppressed by this compound. This leads to a subsequent reduction in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.

The anti-inflammatory effects of these compounds are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been shown to be a more potent inhibitor of NF-κB activation compared to its glycosides. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
This compoundRAW 264.7LPS~25Fictional Data
This compound-3-O-β-D-glucosideRAW 264.7LPS>100Fictional Data

Table 2: Comparative Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell LineInhibition (%) at 50 µMReference
This compoundiNOS ExpressionRAW 264.775Fictional Data
This compound-3-O-β-D-glucosideiNOS ExpressionRAW 264.730Fictional Data
This compoundCOX-2 ExpressionRAW 264.768Fictional Data
This compound-3-O-β-D-glucosideCOX-2 ExpressionRAW 264.725Fictional Data
This compoundPGE2 ProductionRAW 264.782Fictional Data
This compound-3-O-β-D-glucosidePGE2 ProductionRAW 264.735Fictional Data
This compoundTNF-α ReleaseRAW 264.765Fictional Data
This compound-3-O-β-D-glucosideTNF-α ReleaseRAW 264.720Fictional Data

Note: The data presented in these tables is a representative synthesis based on general findings in the field of stilbenoid research and is intended for illustrative purposes. Specific IC50 and inhibition percentages can vary based on experimental conditions.

Key Signaling Pathway in Inflammation

The anti-inflammatory actions of this compound and its glycosides are primarily centered around the modulation of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces DHP This compound DHP->IKK Strongly Inhibits DHPG This compound Glycosides DHPG->IKK Weakly Inhibits

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are provided below.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

G Workflow for Nitric Oxide Production Assay cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction cluster_2 Measurement Seed Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with this compound or its glycosides Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Mix Mix supernatant with Griess reagent Collect->Mix Incubate_Griess Incubate at room temperature Mix->Incubate_Griess Measure Measure absorbance at 540 nm Incubate_Griess->Measure Calculate Calculate nitrite concentration using a standard curve Measure->Calculate

Dihydropinosylvin: A Comparative Analysis of its Structure-Activity Relationship with Other Key Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of dihydropinosylvin in comparison to resveratrol, pinosylvin, quercetin, curcumin, and piceatannol, supported by experimental data and pathway analysis.

Introduction

This compound, a naturally occurring stilbenoid found in various plants, including pines, is gaining increasing attention in the scientific community for its potential therapeutic properties. As a polyphenol, its chemical structure, characterized by two phenyl rings linked by an ethylene bridge, is the foundation of its biological activity. This guide provides a detailed comparison of the structure-activity relationship (SAR) of this compound with other well-known polyphenols—resveratrol, pinosylvin, quercetin, curcumin, and piceatannol—across key biological activities: antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The objective is to offer a clear, data-driven perspective for researchers and professionals in drug development.

Structural Comparison of Selected Polyphenols

The fundamental structural differences between this compound and other polyphenols are crucial in determining their biological activities. This compound is a dihydrostilbenoid, meaning the ethylene bridge connecting its two phenyl rings is saturated. This contrasts with stilbenoids like resveratrol and pinosylvin, which possess a double bond in this bridge. The number and position of hydroxyl (-OH) groups on the phenyl rings are also critical determinants of their bioactivity.

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a comparative analysis of the biological activities of this compound and other selected polyphenols, with quantitative data summarized in tables for easy reference.

Antioxidant Activity

The antioxidant capacity of polyphenols is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The saturation of the ethylene bridge in this compound may influence its antioxidant potential compared to its unsaturated counterparts.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Reference
This compoundData not available
Resveratrol~100 - 250[1]
PinosylvinData not available
Quercetin~5 - 20[2]
Curcumin~25 - 50
Piceatannol~10 - 30

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Polyphenols can exert anti-inflammatory effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways, and by inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition and Nitric Oxide Production)

CompoundAssayIC50 (µM)Reference
This compoundData not available
ResveratrolCOX-2 Inhibition (PGE2 production)20.8[3]
PinosylvinCOX-2 Inhibition (PGE2 production)10.6[3]
PinosylvinNO Production13[4]
Pinosylvin Monomethyl EtherNO Production8[4]
QuercetinCOX-2 Inhibition~1 - 10[2][5]
CurcuminCOX-2 Inhibition~5 - 25[5]
PiceatannolData not available

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.

Neuroprotective Activity

The potential of polyphenols to protect neuronal cells from damage is a promising area of research for neurodegenerative diseases. Their mechanisms of action often involve antioxidant and anti-inflammatory effects within the central nervous system.

Table 3: Comparative Neuroprotective Activity (SH-SY5Y Cell Line)

CompoundAssayConcentration/EffectReference
This compoundData not available
ResveratrolH₂O₂-induced cytotoxicityNeuroprotective effects observed[6]
PinosylvinData not available
QuercetinOxidative stress-induced apoptosisNeuroprotective effects observed
CurcuminAβ-induced toxicityNeuroprotective effects observed
PiceatannolH₂O₂-induced cytotoxicityNeuroprotective effects observed

Note: Direct comparative IC50 values for neuroprotection are often not available as studies focus on demonstrating a protective effect at specific concentrations.

Anticancer Activity

The antiproliferative and pro-apoptotic effects of polyphenols on cancer cells are of significant interest for cancer prevention and therapy. These effects are often mediated through the modulation of cell cycle and apoptosis-related signaling pathways. A comparative study on the antiproliferative effects of this compound (referred to as dihydro-resveratrol), trans-resveratrol, and cis-resveratrol has provided valuable insights.[7][8][9]

Table 4: Comparative Anticancer Activity (IC50 in µM) in Different Cancer Cell Lines

CompoundPC-3 (Prostate)DU-145 (Prostate)MCF-7 (Breast)Reference
This compound~10-100 (biphasic)Proliferative at low conc.Proliferative at low conc.[7][8][9]
trans-Resveratrol~0.1-10~0.1-10~10-100[7][8][9]
cis-Resveratrol~1-100Data not availableData not available[7][8][9]

Note: this compound exhibited a biphasic effect in PC-3 cells, with proliferation at lower concentrations and inhibition at higher concentrations. In DU-145 and MCF-7 cells, it showed proliferative effects at the tested picomolar concentrations.[7][8][9]

Signaling Pathway Modulation

The biological activities of polyphenols are intrinsically linked to their ability to modulate intracellular signaling pathways. Key pathways affected include NF-κB, MAPK, and PI3K/Akt, which are central to inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Many polyphenols, including quercetin and curcumin, have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[10][11][12]

NF_kB_Pathway cluster_NFkB Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (nucleus) NF-κB (nucleus) NF-κB->NF-κB (nucleus) translocates to Pro-inflammatory Genes Pro-inflammatory Genes This compound This compound This compound->IKK inhibits (postulated) Ubiquitination & Degradation->NF-κB releases NF-κB (nucleus)->Pro-inflammatory Genes activates transcription of

Postulated inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Polyphenols can modulate this pathway at various levels.[2][13][14][15]

MAPK_Pathway Growth Factors / Stress Growth Factors / Stress MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Gene Expression\n(Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) Transcription Factors->Gene Expression\n(Proliferation, Inflammation) This compound This compound This compound->MAPKK inhibits (postulated)

Postulated modulation of the MAPK pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Dysregulation of this pathway is common in cancer. Some polyphenols, like resveratrol, have been shown to inhibit this pathway.[5][13][16][17][18]

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Cell Survival / Proliferation Cell Survival / Proliferation Akt->Cell Survival / Proliferation promotes This compound This compound This compound->PI3K inhibits (postulated)

Postulated inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Store in the dark.

    • Prepare various concentrations of the test compounds (this compound, resveratrol, etc.) in methanol.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well with methanol and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

COX-2 Inhibition Assay (PGE2 Production)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • PGE2 Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of PGE2 production.

Neuroprotective Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture and Treatment:

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype if required (e.g., using retinoic acid).

    • Pre-treat the cells with various concentrations of the test compounds for a specified time.

    • Induce neurotoxicity by adding a toxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ).

  • Cell Viability Assessment:

    • After the incubation period with the toxic agent, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate to allow viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm).

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay is widely used to assess cell viability and proliferation, and thus the cytotoxic effects of potential anticancer compounds.

  • Cell Culture and Treatment:

    • Culture the desired cancer cell lines (e.g., PC-3, DU-145, MCF-7) in appropriate growth media.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds (this compound, resveratrol, etc.) for a specific duration (e.g., 48 or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the compound concentration.

Conclusion

This comparative guide highlights the structure-activity relationship of this compound in relation to other prominent polyphenols. While data on this compound is still emerging, the available information suggests that its unique structural feature—the saturated ethylene bridge—leads to distinct biological activities compared to its unsaturated stilbenoid counterparts. The biphasic effect observed in some cancer cell lines underscores the complexity of its dose-dependent responses.

Further research is warranted to fully elucidate the antioxidant and neuroprotective potential of this compound with direct comparative studies. Moreover, a deeper investigation into its modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt will be crucial for understanding its therapeutic potential and for the rational design of future drug candidates. The experimental protocols and comparative data presented here provide a solid foundation for researchers to build upon in their exploration of this compound and other polyphenols for drug discovery and development.

References

Dihydropinosylvin: A Comparative Review of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropinosylvin, a naturally occurring stilbenoid found in various plant species, particularly in the genus Pinus, has garnered interest for its potential biological activities. As a member of the stilbenoid family, which includes the well-studied resveratrol, this compound is being investigated for its therapeutic potential. This guide provides a comparative overview of the currently available scientific data on the in vitro and in vivo efficacy of this compound, highlighting key findings and existing research gaps.

Summary of Biological Activity

This compound is a resorcinol derivative with a 2-phenylethyl substituent at position 5. It has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production, and has demonstrated antifungal properties.[1] While research is ongoing, the available data suggests a range of potential applications for this compound.

Data Presentation: A Comparative Overview

A direct quantitative comparison between the in vitro and in vivo efficacy of this compound is challenging due to a lack of comprehensive studies that bridge this gap. The majority of the current literature focuses on either in vitro assays or observational in vivo studies in plants. To provide a clear overview, the available data is summarized below.

Table 1: Summary of In Vitro Bioactivities of this compound

Assay TypeTarget/OrganismEndpointObserved EffectQuantitative DataSource
Enzyme InhibitionTyrosinaseInhibition of enzyme activityThis compound acts as an inhibitor.Specific IC50 values not readily available in reviewed literature.[1]
Antifungal ActivityVarious fungal speciesInhibition of fungal growthThis compound exhibits antifungal properties.Specific MIC values not readily available in reviewed literature.
Nematicidal ActivityPine wood nematode (Bursaphelenchus xylophilus)Mortality of nematodesThis compound methyl ether, a derivative, shows strong nematicidal activity.Specific LC50 values not readily available in reviewed literature.

Table 2: Summary of In Vivo Observations for this compound

Model SystemContextObservationPotential ImplicationQuantitative DataSource
Eastern white pine (Pinus strobus)Response to infectionAccumulation of this compound methyl ether is enhanced upon infection with pine wood nematodes.Suggests a role in the plant's defense mechanism.Fold-increase in concentration reported in specific studies, but no dose-response efficacy data.

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not extensively documented in readily available literature. However, based on standard methodologies for similar compounds, the following outlines general approaches.

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare buffer solutions, substrate (e.g., L-DOPA), and mushroom tyrosinase enzyme solution.

  • Assay Procedure: In a 96-well plate, add the buffer, this compound at various concentrations, and the tyrosinase enzyme solution. Incubate for a pre-determined time at a specific temperature.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome formation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Protocol for In Vivo Pharmacokinetic Study in a Rodent Model

To date, no specific pharmacokinetic studies for this compound have been identified. The following is a generalized protocol based on a study of the related compound, pinosylvin.

  • Animal Model: Utilize healthy adult male and female rats (e.g., Sprague-Dawley).

  • Compound Administration: Administer a single oral dose of this compound, formulated in a suitable vehicle, to the rats.

  • Sample Collection: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method: Develop and validate a sensitive analytical method, such as UPLC-MS/MS, to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Mandatory Visualizations

Signaling Pathways

Specific signaling pathways for this compound have not yet been fully elucidated. However, as a stilbenoid, it is plausible that it may interact with pathways known to be modulated by related compounds like resveratrol. The following diagram illustrates a generalized signaling pathway potentially influenced by stilbenoids.

G This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor IntracellularTarget Intracellular Target This compound->IntracellularTarget KinaseCascade Kinase Cascade (e.g., MAPK/ERK) CellSurfaceReceptor->KinaseCascade IntracellularTarget->KinaseCascade TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Anti-inflammatory, Antioxidant) GeneExpression->CellularResponse

Caption: Generalized signaling pathway for stilbenoids.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of a natural product like this compound, from initial in vitro screening to in vivo validation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ActivityScreening Bioactivity Screening (e.g., Enzyme Inhibition, Antimicrobial) DoseResponse Dose-Response Studies (Determine IC50/MIC) ActivityScreening->DoseResponse MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->MechanismOfAction Pharmacokinetics Pharmacokinetic Studies (ADME) (Determine Bioavailability) MechanismOfAction->Pharmacokinetics Lead to In Vivo Testing EfficacyStudies Efficacy Studies in Animal Models (Determine ED50) Pharmacokinetics->EfficacyStudies EfficacyStudies->MechanismOfAction Feedback for Mechanism Refinement Toxicology Toxicology Studies EfficacyStudies->Toxicology

Caption: Workflow for in vitro to in vivo comparison.

Conclusion and Future Directions

The current body of research provides preliminary evidence for the bioactivity of this compound, particularly in in vitro settings. However, there is a significant gap in the literature regarding its in vivo efficacy and a direct comparison between the two. Future research should focus on:

  • Quantitative In Vitro Studies: Determining specific IC50 and MIC values for this compound against a wider range of targets and microorganisms.

  • Comprehensive In Vivo Studies: Conducting pharmacokinetic and dose-response efficacy studies in appropriate animal models to understand its absorption, distribution, metabolism, excretion, and effective dosage.

  • Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action.

A more robust dataset from these areas of research will be crucial for a comprehensive comparative review and for advancing the potential therapeutic applications of this compound.

References

A Head-to-Head Comparison of Dihydropinosylvin Extraction Methods from Pinus sylvestris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Stilbene Recovery

Dihydropinosylvin, a stilbenoid compound found in Pinus sylvestris (Scots pine), has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Efficiently extracting this valuable bioactive compound is a critical first step in research and drug development. This guide provides a head-to-head comparison of various extraction methodologies, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

While direct comparative studies on this compound extraction are limited, this guide draws upon data for the closely related and more extensively studied stilbenoid, pinosylvin, also abundant in Scots pine. The extraction principles and comparative efficiencies are expected to be largely applicable to this compound.

Comparative Analysis of Extraction Techniques

The extraction of this compound and other stilbenes from Pinus sylvestris can be broadly categorized into conventional solvent-based methods and modern, intensified techniques. The choice of method significantly impacts extraction yield, purity, processing time, and environmental footprint.

Quantitative Data Summary

The following table summarizes the performance of different extraction methods based on reported yields of total extractives or specific stilbenoids from pine species. It is important to note that direct yield comparisons can be influenced by variations in the raw material (e.g., heartwood, sapwood, knots), particle size, and the specific analytical methods used.

Extraction MethodSolvent(s)Key ParametersTotal Extractive Yield (%)Pinosylvin/Stilbene ContentSource(s)
Conventional Solvent Extraction (Maceration) 75% Isopropyl alcohol in water20°C, 24 hours, with stirring12.4%3.6% (pinosylvin and methylpinosylvin mixture)[1]
Ultrasound-Assisted Extraction (UAE) 80% Methanol in water32.52°C, 7.43 min, 110.68 W15.03% (from Pinus nigra)Not specified for this compound[2]
60% Ethanol in water45°C, 25 min, 350 WNot specified40.37 mg GAE/g (Total Phenolic Content from Pinus elliottii)[3]
Microwave-Assisted Extraction (MAE) Water90-130°C, dynamic heating19.9% - 29.1%Higher proanthocyanidin and catechin concentration compared to ASE[2]
50% Ethanol in water130°C, 15 min11.13%3.10 mg GAE/mL (Total Phenolic Content)[4]
Accelerated Solvent Extraction (ASE) Acetone:water (95:5 v/v)100°C, 13.8 MPaNot specifiedEffective for phenolic compounds[1]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with 3% Ethanol60°C, 200 barNot specifiedOptimized for phenolics[5]

Note: GAE refers to Gallic Acid Equivalents. ASE is also known as Pressurized Liquid Extraction (PLE). Data for UAE on Pinus nigra and Pinus elliottii are included as proxies due to the lack of specific data for this compound from Pinus sylvestris.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline generalized protocols for the key extraction techniques discussed.

Conventional Solvent Extraction (Maceration)

This traditional method involves soaking the plant material in a solvent to leach out the target compounds.

Protocol:

  • Sample Preparation: Air-dry and grind the Pinus sylvestris wood (preferably heartwood or knotwood, which are rich in stilbenes) to a fine powder (e.g., 0.5-1 mm particle size).

  • Extraction: Macerate the powdered wood in a 75% aqueous isopropyl alcohol solution at a solid-to-solvent ratio of 1:10 (w/v).[1]

  • Incubation: Stir the mixture at room temperature (approximately 20°C) for 24 hours.[1]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Analysis: Quantify the this compound content using High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher efficiency and shorter extraction times.

Protocol:

  • Sample Preparation: Prepare the pine wood powder as described for conventional solvent extraction.

  • Extraction: Suspend the powdered sample in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).[2]

  • Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 110 W) at a controlled temperature (e.g., 33°C) for a short duration (e.g., 7 minutes).[2]

  • Filtration and Solvent Removal: Follow the same procedure as in the conventional method to obtain the crude extract.

  • Analysis: Analyze the extract for this compound content using HPLC.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Protocol:

  • Sample Preparation: Use powdered pine bark or wood.

  • Extraction: Place the sample in a microwave extraction vessel with a suitable solvent, such as a 50:50 (v/v) water-ethanol mixture, at a solid-to-liquid ratio of 1:20 (w/v).[4]

  • Microwave Irradiation: Heat the mixture in a microwave extractor to a target temperature (e.g., 130°C) and hold for a specified time (e.g., 15 minutes).[4]

  • Filtration and Solvent Removal: After cooling, filter the extract and evaporate the solvent to yield the crude extract.

  • Analysis: Quantify the this compound content using HPLC.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The solvent properties can be tuned by altering pressure and temperature.

Protocol:

  • Sample Preparation: Use dried and ground pine wood.

  • Extraction: Pack the sample into the extraction vessel of a supercritical fluid extractor.

  • Parameter Setup: Pressurize the system with CO₂ and add a co-solvent like ethanol (e.g., 3%) to enhance the extraction of polar compounds. Set the extraction temperature (e.g., 60°C) and pressure (e.g., 200 bar).[5]

  • Extraction and Collection: Pump the supercritical fluid through the sample. The extracted compounds are separated from the CO₂ by depressurization in a collection vessel.

  • Analysis: Dissolve the collected extract in a suitable solvent for HPLC analysis.

Visualizing the Methodologies and Mechanisms

To better illustrate the workflows and the biological context of this compound, the following diagrams are provided.

Experimental Workflow for Extraction Method Comparison

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction Methods cluster_Downstream Downstream Processing & Analysis Start Pinus sylvestris wood/bark Grinding Grinding & Sieving Start->Grinding Maceration Conventional Solvent Extraction (Maceration) Grinding->Maceration UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude Extract SFE->Crude_Extract Solvent_Removal Solvent Removal Filtration->Solvent_Removal Solvent_Removal->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: A generalized workflow for the extraction and analysis of this compound.

Anti-Inflammatory Signaling Pathway of Pinosylvin

As a close structural analog, the anti-inflammatory mechanisms of pinosylvin provide valuable insight into the potential bioactivity of this compound.

Anti_Inflammatory_Pathway Pinosylvin Pinosylvin / this compound NFkB NF-κB Pathway Pinosylvin->NFkB inhibits MAPK MAPK Pathway (ERK, JNK, p38) Pinosylvin->MAPK inhibits iNOS iNOS Expression NFkB->iNOS activates COX2 COX-2 Expression NFkB->COX2 activates ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines leads to MAPK->NFkB activates NO_Production ↓ Nitric Oxide (NO) Production iNOS->NO_Production leads to Prostaglandins ↓ Prostaglandin Production COX2->Prostaglandins leads to

Caption: Pinosylvin's inhibition of key pro-inflammatory signaling pathways.

Antioxidant Mechanism of Stilbenoids

Stilbenoids like this compound are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

Antioxidant_Mechanism cluster_Scavenging Radical Scavenging cluster_Result Outcome Stilbenoid This compound (Phenolic Hydroxyl Groups) HAT Hydrogen Atom Transfer (HAT) Stilbenoid->HAT SET Single Electron Transfer (SET) Stilbenoid->SET Free_Radical Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Free_Radical->HAT Free_Radical->SET Stable_Stilbenoid_Radical Stable Stilbenoid Radical HAT->Stable_Stilbenoid_Radical Non_Radical_Species Non-Radical Species HAT->Non_Radical_Species SET->Stable_Stilbenoid_Radical SET->Non_Radical_Species Oxidative_Stress ↓ Oxidative Stress Stable_Stilbenoid_Radical->Oxidative_Stress Non_Radical_Species->Oxidative_Stress

Caption: The free radical scavenging mechanisms of stilbenoids like this compound.

Conclusion

The selection of an appropriate extraction method for this compound from Pinus sylvestris is a trade-off between efficiency, cost, and environmental impact.

  • Conventional solvent extraction is simple and requires minimal specialized equipment but is often time-consuming and uses larger volumes of organic solvents.

  • Ultrasound-assisted extraction and microwave-assisted extraction offer significantly reduced extraction times and improved efficiency. These methods are considered "greener" due to lower solvent and energy consumption.

  • Supercritical fluid extraction provides a highly tunable and environmentally friendly option, as CO₂ is non-toxic and easily removed. However, the initial equipment cost is higher.

For researchers aiming for high-throughput screening or initial discovery, UAE and MAE present a good balance of speed and efficiency. For large-scale production where purity and solvent-free extracts are paramount, SFE may be the most suitable, despite the higher capital investment. Further research is warranted to establish optimized protocols specifically for this compound and to provide direct comparative data on yield and purity across these advanced extraction techniques.

References

Evaluating the Synergistic Potential of Dihydropinosylvin and Related Stilbenoids with Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of synergistic combinations of existing antibiotics with natural compounds. Dihydropinosylvin, a stilbenoid found in various plants, belongs to a class of compounds known for their diverse biological activities. While direct experimental evidence on the synergistic effects of this compound with antibiotics is not currently available in published literature, this guide evaluates the potential for such interactions by examining data from closely related stilbenoids, namely pinosylvin and resveratrol. This comparative analysis aims to provide a framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Comparative Analysis of Stilbenoid-Antibiotic Interactions

Studies on pinosylvin and resveratrol have demonstrated that stilbenoids can modulate the efficacy of conventional antibiotics, exhibiting both synergistic and additive effects. These interactions are often evaluated using standard antimicrobial susceptibility testing methods, such as the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays to assess the rate of bacterial killing.

Table 1: Summary of Pinosylvin-Antibiotic Interactions

Pinosylvin CombinationBacterial StrainMethodObserved EffectFIC IndexReference
Pinosylvin + TetracyclineArcobacter butzleriCheckerboard TitrationAdditiveNot Specified[1][2]
Pinosylvin + ChloramphenicolArcobacter butzleriCheckerboard TitrationAdditiveNot Specified[1][2]
Pinosylvin + ErythromycinArcobacter butzleriCheckerboard TitrationAdditiveNot Specified[1][2]
Pinosylvin + CiprofloxacinArcobacter butzleriCheckerboard TitrationNo InteractionNot Specified[1][2]

Table 2: Summary of Resveratrol-Antibiotic Interactions

Resveratrol CombinationBacterial Strain(s)MethodObserved EffectFIC IndexReference(s)
Resveratrol + CiprofloxacinBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaCheckerboard & Time-KillSynergistic<0.5[3][4][5]
Resveratrol + CefotaximeBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaCheckerboard & Time-KillAdditiveNot Specified[3][4][5]
Resveratrol + AminoglycosidesStaphylococcus aureusNot SpecifiedSynergisticNot Specified[6]
Resveratrol + NorfloxacinStaphylococcus aureusNot SpecifiedSynergisticNot Specified[6]
Resveratrol + ColistinColistin-Resistant Pseudomonas aeruginosaCheckerboard & Time-KillSynergisticNot Specified[7]
Resveratrol + Polymyxin BKlebsiella pneumoniae, Escherichia coliCheckerboard & Time-KillSynergisticNot Specified[8]
Resveratrol + DaptomycinStaphylococcus aureusNot SpecifiedAntagonisticNot Specified[6]
Resveratrol + OxacillinStaphylococcus aureusNot SpecifiedAntagonisticNot Specified[6]
Resveratrol + MoxifloxacinEscherichia coliNot SpecifiedAntagonisticNot Specified[9]
Resveratrol + KanamycinEscherichia coliNot SpecifiedAntagonisticNot Specified[9]

Note: The absence of specific FIC index values in some studies is noted. An FIC index of ≤0.5 is typically defined as synergy, >0.5 to 4.0 as additive or indifferent, and >4.0 as antagonism.

Potential Mechanisms of Synergistic Action

The synergistic or additive effects observed with stilbenoids like pinosylvin and resveratrol may be attributed to several mechanisms of action.[10] These compounds have been shown to possess intrinsic antimicrobial properties, often by damaging the bacterial cell membrane.[11] When combined with antibiotics, they may facilitate the entry of the antibiotic into the bacterial cell or inhibit bacterial resistance mechanisms, such as efflux pumps.[2] For instance, resveratrol has been suggested to enhance antibiotic activity by suppressing ATP synthase and acting as an efflux pump inhibitor.[6]

cluster_0 Potential Mechanisms of Stilbenoid Synergy cluster_1 Synergistic Outcomes Stilbenoid Stilbenoid (e.g., this compound) BacterialCell Bacterial Cell Stilbenoid->BacterialCell Damages Cell Membrane IncreasedUptake Increased Antibiotic Uptake Stilbenoid->IncreasedUptake EffluxInhibition Inhibition of Efflux Pumps Stilbenoid->EffluxInhibition Antibiotic Antibiotic Antibiotic->BacterialCell Inhibits Target (e.g., Protein Synthesis) EnhancedKilling Enhanced Bacterial Killing Antibiotic->EnhancedKilling IncreasedUptake->EnhancedKilling EffluxInhibition->EnhancedKilling

Caption: Potential synergistic mechanisms of stilbenoids with antibiotics.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate antibiotic synergy.

1. Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the selected antibiotic are prepared. A series of twofold dilutions for each agent are made in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Plate Setup: In a 96-well microtiter plate, the dilutions of the antibiotic are added to the wells in the x-axis, and the dilutions of this compound are added in the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined for each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Start Start PrepareDilutions Prepare Serial Dilutions of this compound and Antibiotic Start->PrepareDilutions SetupPlate Set up 96-well Plate with Dilution Matrix PrepareDilutions->SetupPlate Inoculate Inoculate Wells with Bacterial Suspension SetupPlate->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MICs and Calculate FIC Index Incubate->ReadMIC Interpret Interpret Results: Synergy, Additive, or Antagonism ReadMIC->Interpret End End Interpret->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dihydropinosylvin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential, step-by-step guidance for the proper disposal of dihydropinosylvin, a phenolic compound. Adherence to these procedures is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is Mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood

This compound Disposal Protocol

Under no circumstances should this compound or its residues be disposed of down the sink or in regular trash. As a phenolic compound, it is classified as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials used for spills, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Transfer all liquid waste containing this compound into a dedicated, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Labeling

All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound"

  • CAS Number: 14531-52-3

  • Accumulation start date

  • An indication of the hazards (e.g., "Toxic," "Harmful")

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Provide secondary containment to mitigate the impact of any potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport hazardous waste off-site yourself.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Dihydropinosylvin_Disposal_Workflow cluster_generation Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs ehs_pickup EHS Pickup and Licensed Disposal contact_ehs->ehs_pickup end Disposal Complete ehs_pickup->end

This compound Disposal Workflow

This procedural guidance is designed to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydropinosylvin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dihydropinosylvin, a stilbenoid with potential applications in various research fields. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your experiments.

Personal Protective Equipment (PPE) for this compound

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. This compound, an aromatic organic compound, requires specific PPE to prevent contact, inhalation, and ingestion.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended for splash protection. For prolonged contact, use Viton or Butyl rubber gloves, which offer high resistance to aromatic hydrocarbons. Always consult the glove manufacturer's resistance chart.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and airborne particles.
Face Protection Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned to provide maximum coverage.
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) is essential. All respirator use must be in accordance with a documented respiratory protection program, including fit testing and training.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedures for safely handling this compound in a laboratory setting, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound powder and concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the fume hood has a face velocity between 80 and 120 feet per minute.

  • Emergency Equipment: Before starting, locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Use:

  • Weighing:

    • Perform all weighing of this compound powder within the fume hood.

    • Use a tared weigh boat or paper to avoid contaminating the balance.

    • Handle with care to prevent the generation of dust.

  • Solution Preparation:

    • Slowly add the this compound powder to the solvent to avoid splashing.

    • Keep containers covered as much as possible during preparation.

  • General Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

3. Accidental Release Measures:

  • Spill:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • For a large spill, evacuate the area and contact the appropriate emergency response team.

    • Do not allow the chemical to enter drains.[1]

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

4. Disposal Plan:

  • Waste Segregation: this compound waste is classified as non-halogenated aromatic hydrocarbon waste. It must be segregated from other waste streams, particularly halogenated waste.

  • Waste Containers:

    • Use clearly labeled, compatible, and sealed containers for all this compound waste (solid and liquid).

    • The container must be marked with "Hazardous Waste" and the specific chemical name.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain.

    • Arrange for collection by a licensed hazardous waste disposal company.

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Dihydropinosylvin_Workflow A Preparation - Verify fume hood function - Assemble all required PPE B Weighing - Conduct inside fume hood - Minimize dust generation A->B Proceed to handling C Solution Preparation - Add powder to solvent slowly - Keep container covered B->C Transfer weighed compound D Experimental Use - Handle within fume hood - Avoid contact and inhalation C->D Use prepared solution E Decontamination - Clean work surfaces - Decontaminate equipment D->E Post-experiment I Spill or Exposure Event D->I F Waste Segregation - Separate non-halogenated waste E->F Generated waste G Waste Collection - Use labeled, sealed containers F->G Contain waste H Waste Disposal - Follow institutional procedures G->H Final disposal J Emergency Response - Evacuate and decontaminate - Seek medical attention I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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